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  • Product: Bromomethanesulfonic acid
  • CAS: 34239-78-6

Core Science & Biosynthesis

Foundational

Bromomethanesulfonic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary Bromomethanesulfonic acid (BrMSA) and its corresponding salts represent a highly specialized class of halogenated organosulfonic acids. Characterized by a unique dual-functionality—a strongly electron-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromomethanesulfonic acid (BrMSA) and its corresponding salts represent a highly specialized class of halogenated organosulfonic acids. Characterized by a unique dual-functionality—a strongly electron-withdrawing, ionizable sulfonic acid moiety coupled with an electrophilic bromomethyl group—BrMSA serves as a critical synthon in advanced organic synthesis, a mechanistic probe in enzymology, and an emerging highly polar disinfection byproduct (DBP) in environmental chemistry. This whitepaper provides an in-depth technical analysis of BrMSA, detailing its fundamental physicochemical properties, validated synthetic protocols, and its strategic utility in biochemical research and prodrug development.

Physicochemical Profiling and Molecular Dynamics

The chemical behavior of BrMSA is dictated by the inductive effects of its functional groups. The sulfonic acid group is a strong acid, fully deprotonated at physiological pH, rendering the molecule highly hydrophilic. Simultaneously, the adjacent sulfonyl group withdraws electron density from the carbon-bromine bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic environment makes the bromomethyl carbon exceptionally susceptible to nucleophilic attack ( SN​2 ), distinguishing it from non-halogenated analogues like methanesulfonic acid[1].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters of BrMSA (specifically referencing its stable sodium salt derivative, CAS#: 34239-78-6)[2]:

ParameterValue / Description
IUPAC Name Bromomethanesulfonic acid
Molecular Formula CH3​BrO3​S (Acid) / CH2​BrNaO3​S (Sodium Salt)
Molecular Weight 174.99 g/mol (Acid) / 197.99 g/mol (Sodium Salt)
Density 2.279 g/cm³ (Sodium Salt)
Melting Point 272–278 °C (Sodium Salt)
LogP 1.307 (Highly polar)
Topological Polar Surface Area (TPSA) 62.75 Ų
Exact Mass 196.888 Da (Sodium Salt)

Validated Synthetic Methodology: Microwave-Assisted Halogen Exchange

Historically, halomethanesulfonic acids were synthesized via the Strecker sulfite alkylation of dibromomethane. However, to achieve high-purity BrMSA for analytical and pharmaceutical applications, modern protocols utilize a Finkelstein-type halogen exchange starting from the more readily available chloromethanesulfonic acid (ClMSA)[3].

Causality of Experimental Design

The carbon-chlorine bond in ClMSA is electronically deactivated toward nucleophilic substitution due to the strong electron-withdrawing nature of the adjacent sulfonic acid group. Standard thermal heating often results in incomplete conversion or degradation of the sulfonic moiety. Utilizing microwave irradiation at 165 °C provides rapid, uniform thermal energy transfer, successfully overcoming the high activation energy barrier of the SN​2 transition state without inducing thermal decomposition[3].

Step-by-Step Protocol: Self-Validating Synthesis of BrMSA
  • Precursor Preparation : Dissolve high-purity chloromethanesulfonic acid (ClMSA) in a polar aprotic solvent system compatible with microwave synthesis.

  • Reagent Addition : Introduce a 5-fold molar excess of sodium bromide (NaBr). The excess of the heavier halide drives the equilibrium of the Finkelstein reaction forward.

  • Microwave Irradiation : Seal the reaction vessel and subject it to microwave irradiation at 165 °C for 40 hours.

  • In-Process Quality Control (Self-Validation) : Extract a 10 µL aliquot at 20 hours and 40 hours. Analyze via quantitative Nuclear Magnetic Resonance (qNMR) or High-Resolution Mass Spectrometry (HRMS) to monitor the conversion ratio of ClMSA to BrMSA. The reaction is deemed complete when the precursor peak area stabilizes.

  • Purification : Pass the reaction mixture through a multilayer solid-phase extraction (mlSPE) cartridge (e.g., Oasis WAX) to remove unreacted halides and byproducts. Elute with 5% NH4​OH in methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in a 1:1 (v:v) ultrapure water/acetonitrile mixture for downstream application or lyophilization[3].

SynthesisWorkflow N1 Chloromethanesulfonic Acid (ClMSA) N3 Reaction Mixture N1->N3 N2 Excess Bromide (NaBr) N2->N3 N4 Microwave Reactor (165 °C) N3->N4 Heat Transfer N5 Halogen Exchange (Finkelstein) N4->N5 Activation Energy N6 HRMS / qNMR Monitoring N5->N6 In-process QC N7 Bromomethanesulfonic Acid (BrMSA) N6->N7 Purification (SPE)

Figure 1: Microwave-assisted Finkelstein halogen exchange workflow for BrMSA synthesis.

Pharmacological and Biochemical Utility

Prodrug Synthesis and Solubility Enhancement

In drug development, poor aqueous solubility of lipophilic Active Pharmaceutical Ingredients (APIs) is a primary bottleneck for bioavailability. BrMSA serves as a highly efficient electrophilic linker for prodrug synthesis. By reacting a lipophilic API containing a nucleophilic center (e.g., a secondary amine or hydroxyl group) with BrMSA, the highly polar sulfonic acid moiety is covalently attached. The strong electron-withdrawing effect of the sulfonate group activates the bromomethyl carbon, facilitating rapid SN​2 conjugation under mild basic conditions, thereby transforming a water-insoluble API into a highly soluble prodrug.

Mechanistic Probes in Enzymology: Inhibition of Methanogenesis

Beyond synthetic chemistry, BrMSA is a critical tool in mechanistic biochemistry. It functions as a structural analog to 2-(methylthio)ethanesulfonic acid (Coenzyme M or CH3​−S−CoM ), the terminal substrate in methanogenic archaea[4].

Mechanism of Action: Methyl-CoM Reductase (MCR) catalyzes the reductive demethylation of Coenzyme M to yield methane. BrMSA competitively binds to the active site of MCR. However, because the carbon-bromine bond cannot undergo the specific reductive cleavage required by the enzyme's nickel-containing cofactor (Factor 430), the catalytic cycle is dead-ended. This competitive inhibition profile allows researchers to map the steric and electronic requirements of the MCR active site and develop targeted inhibitors for agricultural methane reduction[4].

MechanismOfAction E Methyl-CoM Reductase (Active Site) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Dead-end) E->EI + Inhibitor S Coenzyme M (Natural Substrate) S->E Normal Binding I Bromomethanesulfonic Acid (BrMSA Inhibitor) I->E Competitive Binding P Methane + Disulfide (Catalysis Complete) ES->P Reductive Demethylation B Catalytic Arrest (No Demethylation) EI->B Steric/Electronic Block

Figure 2: Competitive inhibition of Methyl-CoM Reductase by structural analog BrMSA.

Environmental Dynamics: BrMSA as an Emerging PMOC

While highly useful in controlled laboratory settings, the physicochemical properties of BrMSA make it an environmental concern. It has been identified as a Persistent and Mobile Organic Contaminant (PMOC) and a novel halogenated disinfection byproduct (DBP)[5].

When source waters containing natural organic matter and sulfur are treated with chlorine or ozone in the presence of bromide ions, halomethanesulfonic acids (HMSAs), including BrMSA, are formed. Due to its high polarity (LogP ~1.3) and low molecular weight, BrMSA easily bypasses conventional drinking water filtration systems (such as activated carbon and reverse osmosis). To accurately detect and quantify BrMSA in environmental samples, advanced analytical workflows utilizing Supercritical Fluid Chromatography coupled with High-Resolution Mass Spectrometry (SFC-HRMS) or Hydrophilic Interaction Liquid Chromatography (HILIC) are strictly required[5].

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Exploratory

Structural Elucidation of Bromomethanesulfonic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Characterization

Executive Summary Bromomethanesulfonic acid (BrMSA, chemical formula: BrCH₂SO₃H) is a highly polar, persistent molecule that has recently gained prominence as a novel disinfection byproduct (DBP) in drinking water system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromomethanesulfonic acid (BrMSA, chemical formula: BrCH₂SO₃H) is a highly polar, persistent molecule that has recently gained prominence as a novel disinfection byproduct (DBP) in drinking water systems and as a versatile electrophilic intermediate in drug development. Because BrMSA lacks a strong UV chromophore and exhibits extreme hydrophilicity, traditional liquid chromatography-UV (LC-UV) methods are insufficient for its structural validation. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for its characterization.

This whitepaper provides an in-depth technical framework for the ¹H and ¹³C NMR characterization of BrMSA. Designed for analytical scientists and researchers, it details the causality behind the observed chemical shifts, outlines self-validating experimental protocols, and establishes a robust methodology for spectral interpretation.

Theoretical Framework & Causality of Chemical Shifts

The NMR profile of BrMSA is strictly governed by the localized electronic environments created by its two functional groups: the sulfonic acid moiety (-SO₃H) and the bromine atom (-Br). Understanding the inductive and spin-orbit effects of these groups is critical for accurate spectral assignment.

  • ¹H NMR Causality: The central methylene protons (-CH₂-) are sandwiched between two highly electronegative, electron-withdrawing groups. The -SO₃H group exerts a powerful inductive pull (-I effect), stripping electron density away from the protons and severely deshielding them. The bromine atom contributes an additional -I effect. Because both protons are chemically and magnetically equivalent, and there are no vicinal protons to induce scalar coupling, the signal manifests as a sharp, heavily deshielded singlet.

  • ¹³C NMR Causality: The carbon nucleus is similarly deshielded by the strong inductive effect of the -SO₃H group. However, when comparing BrMSA to its chlorinated analog (chloromethanesulfonic acid, which typically resonates around 65 ppm 1), the ¹³C shift of BrMSA appears relatively upfield. This is driven by the "heavy atom effect" (spin-orbit coupling) introduced by the large bromine atom, which paradoxically increases the shielding of the directly attached carbon nucleus compared to lighter halogens.

ChemShift_Causality Br_Atom Bromine Atom (-Br) Electronegative & Heavy CH2_Group Methylene Group (-CH2-) Target Nucleus Br_Atom->CH2_Group Inductive Pull (-I) SO3H_Group Sulfonic Acid (-SO3H) Strong Electron Withdrawing SO3H_Group->CH2_Group Inductive Pull (-I) Shift_1H 1H NMR Shift ~4.60 - 4.75 ppm (Deshielded Singlet) CH2_Group->Shift_1H Proton Resonance Shift_13C 13C NMR Shift ~45 - 55 ppm (Heavy Atom Effect) CH2_Group->Shift_13C Carbon Resonance

Electronic causality governing the 1H and 13C NMR chemical shifts of BrMSA.

Quantitative Data & Chemical Shift Assignments

The following tables summarize the expected NMR parameters for BrMSA. Data is calibrated for acquisition in deuterium oxide (D₂O), which is the mandatory solvent choice due to the compound's extreme polarity and water solubility 2.

Table 1: ¹H NMR Data for Bromomethanesulfonic Acid (in D₂O)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
¹H ~4.60 - 4.75Singlet (s)2H-CH₂-Strong deshielding by adjacent -SO₃H and -Br. Lack of adjacent protons results in a singlet.
¹H 4.80Singlet (s)-HDOResidual solvent peak (D₂O reference).
Table 2: ¹³C NMR Data for Bromomethanesulfonic Acid (in D₂O)
NucleusChemical Shift (ppm)MultiplicityAssignmentCausality / Notes
¹³C ~45.0 - 55.0Singlet (s)-CH₂-Deshielded by -SO₃H, but partially shielded by the "heavy atom effect" of Bromine.

Experimental Protocols for NMR Acquisition

To ensure analytical integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification and a strict validation checkpoint.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of high-purity BrMSA standard in 0.6 mL of 99.9% D₂O. Add a trace amount (0.1% w/v) of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference standard.

  • Causality: D₂O is selected because BrMSA is a highly polar sulfonic acid that aggregates or precipitates in standard organic solvents (e.g., CDCl₃). DSS is strictly preferred over TMS because TMS is insoluble in aqueous matrices.

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates impurities or incomplete dissolution, which degrades magnetic field homogeneity (shimming) and artificially broadens NMR lines.

Step 2: Instrument Tuning and Shimming
  • Procedure: Insert the standard 5 mm NMR tube into a 500 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Perform gradient shimming on the Z-axis.

  • Causality: Precise shimming ensures a uniform static magnetic field (B₀) across the sample volume. This is critical for resolving the sharp singlet of the -CH₂- group and accurately measuring the full width at half maximum (FWHM).

Step 3: ¹H NMR Acquisition
  • Procedure: Acquire data using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle. Set the relaxation delay (D1) to 5 seconds. Acquire a minimum of 16 scans.

  • Causality: A 30° pulse combined with a long D1 ensures complete longitudinal relaxation (T₁) of the protons between scans. This is absolutely mandatory for accurate quantitative integration (qNMR) of the -CH₂- signal against the DSS standard.

Step 4: ¹³C NMR Acquisition
  • Procedure: Utilize a power-gated decoupling pulse sequence (e.g., zgpg30) to decouple ¹H nuclei. Set D1 to 2–3 seconds and acquire ≥1024 scans.

  • Causality: Power-gated decoupling removes the ¹H-¹³C scalar coupling (J-coupling), collapsing the expected triplet of the -CH₂- carbon into a single, sharp peak. This maximizes the signal-to-noise ratio (SNR) for the low-abundance ¹³C isotope.

Step 5: Data Processing & Validation
  • Procedure: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase and baseline correct the spectra manually.

  • Validation Checkpoint: The integral of the -CH₂- peak must be exactly 2.0 relative to the known concentration of the DSS standard. The absolute absence of splitting (J = 0 Hz) confirms the structural symmetry of the isolated methylene group.

NMR_Workflow SamplePrep Sample Preparation (BrMSA in D2O + DSS) NMR_Acq NMR Acquisition (1H & 13C with Decoupling) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phase & Baseline Correction) NMR_Acq->DataProc Analysis Spectral Analysis (Shift Assignment & qNMR) DataProc->Analysis Validation Structural Validation (Purity & Identity Confirmed) Analysis->Validation

Workflow for the NMR acquisition and structural validation of Bromomethanesulfonic acid.

Environmental & Synthetic Relevance

Recent suspect screening and non-target high-resolution mass spectrometry (HRMS) studies have identified halomethanesulfonic acids, including BrMSA, as novel, potentially toxic DBPs in disinfected drinking water 3. Because these molecules lack standard chromophores, environmental chemists rely heavily on synthesizing analytical standards and confirming their identity via ¹H and ¹³C NMR before utilizing them for LC-MS/MS quantification 2. The precise chemical shifts and self-validating protocols provided in this guide serve as a critical benchmark for validating synthetic BrMSA standards across the industry.

References

  • Title: Halomethanesulfonic Acids—A New Class of Polar Disinfection Byproducts: Standard Synthesis, Occurrence, and Indirect Assessment of Mitigation Options Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water Source: Environmental Science & Technology (ACS Publications) URL: [Link]

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Foundational

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bromomethanesulfonic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of bromomethanesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of bromomethanesulfonic acid. While specific, publicly available experimental data for this compound is limited, this document synthesizes established principles of thermal analysis, data from structurally analogous compounds, and field-proven experimental methodologies to offer a robust guide for its characterization. As a Senior Application Scientist, the focus of this guide is not merely on procedural steps, but on the underlying rationale and the establishment of self-validating experimental systems. This guide details the theoretical underpinnings of thermal stability, outlines detailed protocols for key analytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses the interpretation of the resulting data. Furthermore, it presents a predicted decomposition pathway and a logical workflow for a comprehensive thermal hazard assessment.

Introduction: The Imperative of Thermal Stability Profiling

Bromomethanesulfonic acid (BrCH₂SO₃H) is a halogenated sulfonic acid with potential applications as a reactive intermediate and building block in pharmaceutical synthesis and materials science. Its structure, combining a reactive bromine atom with a strongly acidic sulfonic acid group, suggests a complex thermal character. An in-depth understanding of its thermal stability, decomposition onset temperature, and the nature of its decomposition products is not merely an academic exercise; it is a critical prerequisite for safe handling, storage, process development, and for ensuring the integrity of synthetic pathways where it is employed. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous materials, making a thorough thermal analysis an indispensable part of any risk assessment and process safety management program.[1][2]

Theoretical Considerations and Structural Analogs

The thermal stability of bromomethanesulfonic acid is intrinsically linked to its molecular structure. The key bonds to consider are the C-Br, C-S, S=O, and S-OH bonds. The C-Br bond is often the most labile, particularly in comparison to C-H or C-C bonds, and its cleavage can be an initiating step in the decomposition process.

Insights can be drawn from related compounds. For instance, studies on potassium salts of brominated methanesulfonates have shown that thermal stability increases with the number of sulfonate groups.[3] Specifically, the decomposition onset for K[Br₃CSO₃] was observed around 250°C, while the disulfonate and trisulfonate analogs decomposed at 300°C and 350°C, respectively.[3] This suggests that the presence of multiple electron-withdrawing sulfonate groups can stabilize the molecule. While bromomethanesulfonic acid itself is not a salt and contains only one sulfonate group, this data provides a useful, albeit indirect, point of comparison. The free acid form is expected to be less stable than its corresponding alkali metal salts.

Core Analytical Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The following sections detail the primary analytical methods, the rationale for their use, and step-by-step protocols.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for determining thermal stability. It precisely measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For bromomethanesulfonic acid, TGA will reveal the temperature at which it begins to lose mass due to decomposition and the subsequent stages of mass loss. The choice of a constant heating rate (e.g., 10 °C/min) is a standard practice that allows for reproducible results and comparison with literature data for other compounds.[4] An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, which might not be representative of many process conditions and would complicate the interpretation of the decomposition mechanism.

Experimental Protocol: Thermogravimetric Analysis

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: Accurately weigh 5–10 mg of bromomethanesulfonic acid into a clean, tared TGA pan (platinum or alumina is recommended for its inertness).

  • Instrument Setup:

    • Place the sample pan within the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at an initial temperature of 30 °C for 10 minutes.

    • Heat the sample from 30 °C to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition (T_onset), often calculated using the tangent method at the initial point of mass loss.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA measures mass loss, DSC detects changes in heat flow. This allows for the identification of both endothermic events (like melting) and exothermic events (like decomposition). For a potentially hazardous material, quantifying the exothermicity of its decomposition is critical. A large, sharp exotherm indicates a rapid release of energy, which can lead to a thermal runaway. Using a hermetically sealed pan is essential to contain any volatile decomposition products and to ensure that the measured heat flow accurately reflects the total energy change of the decomposition process.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrumentation: A calibrated differential scanning calorimeter is necessary.

  • Sample Preparation: Accurately weigh 2–5 mg of bromomethanesulfonic acid into a hermetically sealable DSC pan (e.g., gold-plated stainless steel for chemical resistance). Crimp the lid to create a secure seal.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature just beyond the final decomposition temperature observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify and integrate the area of any endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The integrated area provides the enthalpy change (ΔH) for the event.

    • Determine the onset temperature and peak temperature for each thermal event.

Accelerating Rate Calorimetry (ARC)

Trustworthiness & Authoritative Grounding: TGA and DSC are excellent screening tools. However, for a comprehensive process safety assessment, Accelerating Rate Calorimetry (ARC) is the benchmark.[6] ARC simulates a "worst-case" adiabatic scenario (zero heat loss to the environment), which is crucial for predicting the behavior of a substance in a large, insulated reactor.[1] The "Heat-Wait-Seek" mode is a self-validating system; the instrument heats the sample in small steps, then waits to see if the sample's own heat generation rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min). This allows for the precise determination of the onset of self-heating, which is often lower than the onset detected by TGA or DSC. ARC provides critical data for pressure relief system design and for defining safe operating temperatures.[7][8]

Conceptual Protocol: Accelerating Rate Calorimetry

  • Instrumentation: An Accelerating Rate Calorimeter.[2]

  • Sample Preparation: A known quantity of bromomethanesulfonic acid (typically 1-10 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C) under an inert atmosphere.[2]

  • Instrument Setup: The sample bomb is placed inside the calorimeter, which is designed to maintain an adiabatic environment by matching the calorimeter's temperature to the sample's temperature as it self-heats.

  • Experimental Program (Heat-Wait-Seek):

    • The system heats the sample to a starting temperature (e.g., 50 °C).

    • It then "waits" for a set period to achieve thermal equilibrium.

    • The instrument then "seeks" for any self-heating (exothermic activity). If the rate of temperature rise is below the set sensitivity, the instrument heats the sample by a small increment (e.g., 5 °C) and repeats the wait-seek cycle.

    • Once self-heating is detected, the instrument switches to adiabatic mode, and the calorimeter heaters track the sample's temperature, allowing the reaction to proceed under near-perfect insulation.

  • Data Collection: Temperature and pressure are recorded as a function of time throughout the experiment.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of self-heating, the time to maximum rate (TMR), the adiabatic temperature rise (ΔT_ad), and the pressure generation profile.[6][7]

Data Presentation and Key Thermal Parameters

The data obtained from the analyses described above should be systematically tabulated for clear interpretation and comparison.

ParameterSymbolTypical UnitsMethod of DeterminationSignificance
Onset Decomposition TemperatureT_onset°CTGA, DSCThe temperature at which decomposition begins. A critical parameter for defining maximum safe operating and storage temperatures.
Temperature of Maximum Decomposition RateT_peak°CDTG (from TGA), DSCThe temperature at which the decomposition reaction is fastest. Indicates the point of maximum energy release rate.
Enthalpy of DecompositionΔH_decompJ/g or kJ/molDSCThe total heat released during decomposition. A higher value indicates a more energetic and potentially more hazardous decomposition.
Residual Mass%%TGAThe amount of non-volatile material remaining at the end of the experiment. Provides clues about the nature of the decomposition products.
Onset of Self-HeatingT_onset, ARC°CARCThe temperature at which the substance begins to self-heat under adiabatic conditions. The most conservative and critical onset temperature for process safety.[1][2]
Time to Maximum RateTMRminARCThe time it takes for the reaction to reach its maximum rate from the onset of self-heating under adiabatic conditions.[6][7]

Predicted Decomposition Pathway and Associated Hazards

Based on the principles of organic chemistry, a plausible thermal decomposition pathway for bromomethanesulfonic acid likely involves the initial cleavage of the C-Br bond, which is generally weaker than the C-S bond. This could be followed by desulfonation and subsequent breakdown into smaller, volatile, and potentially hazardous molecules.

A potential decomposition sequence could be:

  • Initiation: Homolytic or heterolytic cleavage of the C-Br bond.

  • Fragmentation: Elimination of SO₃ (sulfur trioxide) or SO₂ (sulfur dioxide).

  • Rearrangement and Further Decomposition: The remaining fragments would likely decompose into smaller gaseous products.

Predicted Decomposition Products:

  • Hydrogen Bromide (HBr): Corrosive and toxic gas.

  • Sulfur Dioxide (SO₂) and/or Sulfur Trioxide (SO₃): Toxic and highly corrosive gases.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of organic fragmentation.

  • Water (H₂O).

The generation of these non-condensable and corrosive gases would lead to significant pressure buildup in a closed system, a key hazard that would be quantified by ARC.

Decomposition_Pathway cluster_main Predicted Thermal Decomposition of Bromomethanesulfonic Acid BMSA BrCH₂SO₃H (Bromomethanesulfonic Acid) Intermediate •CH₂SO₃H + Br• (Radical Intermediates) BMSA->Intermediate Initial C-Br Bond Cleavage Products HBr, SO₂, SO₃, CO, CO₂, H₂O Intermediate->Products Fragmentation & Decomposition

Caption: Predicted decomposition pathway for bromomethanesulfonic acid.

Comprehensive Experimental Workflow

A logical and systematic workflow is essential for a thorough and efficient assessment of thermal stability. The following diagram illustrates the recommended approach, starting with preliminary screening and progressing to a detailed process safety evaluation.

Workflow start Obtain Sample of Bromomethanesulfonic Acid tga Perform TGA Analysis (Inert Atmosphere) start->tga dsc Perform DSC Analysis (Hermetic Pan) start->dsc data_analysis Consolidate Data: T_onset, ΔH_decomp, TMR, ΔP tga->data_analysis decision1 Is Decomposition Exothermic? dsc->decision1 arc Perform ARC Testing (Adiabatic Conditions) decision1->arc Yes decision1->data_analysis No arc->data_analysis report Generate Thermal Hazard Report data_analysis->report end Define Safe Operating and Storage Conditions report->end

Caption: Experimental workflow for thermal stability assessment.

Conclusion

The thermal characterization of bromomethanesulfonic acid is a critical step in its safe and effective utilization. This guide outlines a comprehensive, multi-tiered analytical approach, grounded in the principles of process safety and scientific integrity. By employing TGA for initial stability screening, DSC for quantifying thermal events, and ARC for worst-case scenario analysis, researchers and drug development professionals can generate the necessary data to establish safe handling, storage, and processing parameters. The proposed workflows and protocols are designed to be self-validating, ensuring that the resulting data is both reliable and directly applicable to risk assessment and mitigation strategies.

References

  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. (n.d.). American Chemical Society.
  • Klapötke, T. M., & Krumm, B. (2020). Brominated Methanesulfonates: Characterization of K[Br₃CSO₃] ⋅ H₂O, K₂[Br₂C(SO₃)₂] ⋅ 2H₂O, and K₃[BrC(SO₃)₃] ⋅ H₂O. Zeitschrift für anorganische und allgemeine Chemie, 646(18-19), 1133-1139.
  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.
  • Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.
  • Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. (n.d.). Belmont Scientific.
  • Accelerating Rate Calorimeter Testing. (n.d.). ioKinetic.
  • Reddy, P. M., & Subha, M. C. S. (2010). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry, 104(3), 919-925.
  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. (2025). BenchChem.

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Exploratory

synthesis pathways and precursors for bromomethanesulfonic acid

An In-depth Technical Guide to the Synthesis Pathways and Precursors for Bromomethanesulfonic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Bromomethanesulfonic acid (BrCH₂SO₃H) is an orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis Pathways and Precursors for Bromomethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethanesulfonic acid (BrCH₂SO₃H) is an organosulfur compound of increasing interest, particularly as a reference standard in environmental analysis for the detection of polar disinfection byproducts in drinking water.[1][2] This guide provides a comprehensive overview of the viable synthetic pathways for its preparation. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a robust resource for researchers in organic synthesis and drug development. We will explore multiple synthetic strategies, detailing the causality behind experimental choices and providing self-validating protocols.

Introduction: The Significance of Bromomethanesulfonic Acid

While not a widely commercialized chemical, the synthesis of bromomethanesulfonic acid is crucial for analytical and research purposes. Its primary role is as a certified reference material for the identification and quantification of halomethanesulfonic acids (HMSAs), a class of emerging disinfection byproducts formed during water treatment processes.[1][2] The availability of pure bromomethanesulfonic acid is essential for toxicological studies and for the development of effective mitigation strategies for these potential contaminants. From a synthetic chemistry perspective, bromomethanesulfonic acid represents a simple, bifunctional molecule with potential as a building block in more complex syntheses.

This guide will detail three primary synthetic routes to bromomethanesulfonic acid, each with distinct advantages and considerations.

Pathway I: From Bromomethanesulfonyl Chloride

This is arguably the most direct and reliable route to bromomethanesulfonic acid. The synthesis is a two-stage process: first, the preparation of the precursor, bromomethanesulfonyl chloride, followed by its hydrolysis.

Synthesis of Bromomethanesulfonyl Chloride (BrCH₂SO₂Cl)

The synthesis of bromomethanesulfonyl chloride can be approached via the oxidative chlorination of an appropriate sulfur-containing precursor derived from a C1 brominated source. A highly effective method involves the use of an S-alkylisothiouronium salt intermediate.[3][4]

Causality of Experimental Choices:

  • Precursor Selection: Dibromomethane or bromochloromethane serve as the initial source of the bromomethyl group. The reaction with thiourea is a classic method for forming a C-S bond, yielding a stable, crystalline S-bromomethylisothiouronium salt that is easily handled.

  • Oxidative Chlorination: The isothiouronium salt is then subjected to oxidative chlorination. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of aqueous hydrochloric acid.[3] This method is generally mild and avoids the use of gaseous chlorine.[4]

Experimental Protocol: Synthesis of Bromomethanesulfonyl Chloride

  • Formation of S-Bromomethylisothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser, dissolve dibromomethane (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath to facilitate the precipitation of the S-bromomethylisothiouronium salt.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Oxidative Chlorination:

    • Suspend the dried S-bromomethylisothiouronium salt in a mixture of acetonitrile and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add N-chlorosuccinimide (NCS) (4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Upon completion (monitored by TLC or LC-MS), quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude bromomethanesulfonyl chloride. This can be further purified by vacuum distillation or recrystallization.

Hydrolysis of Bromomethanesulfonyl Chloride

The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a straightforward and generally high-yielding reaction.

Causality of Experimental Choices:

  • Reaction Conditions: The hydrolysis is typically carried out in water, often at elevated temperatures to ensure complete reaction. The reaction proceeds via nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Hydrolysis to Bromomethanesulfonic Acid

  • Hydrolysis:

    • In a round-bottom flask, carefully add the crude or purified bromomethanesulfonyl chloride to water. The reaction can be exothermic.

    • Gently heat the mixture to reflux and maintain for 1-2 hours, or until the disappearance of the sulfonyl chloride is confirmed by an appropriate analytical technique (e.g., GC-MS analysis of a derivatized aliquot).

    • The reaction produces hydrogen chloride (HCl) as a byproduct.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The resulting aqueous solution contains bromomethanesulfonic acid and hydrochloric acid.

    • For many applications, this aqueous solution can be used directly after appropriate dilution.

    • To obtain the pure acid, the water and HCl can be removed under reduced pressure. Care must be taken as the resulting sulfonic acid is corrosive.

Pathway I Dibromomethane Dibromomethane Isothiouronium_Salt S-Bromomethylisothiouronium Salt Dibromomethane->Isothiouronium_Salt Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium_Salt Bromomethanesulfonyl_Chloride Bromomethanesulfonyl Chloride Isothiouronium_Salt->Bromomethanesulfonyl_Chloride NCS, HCl(aq) Bromomethanesulfonic_Acid Bromomethanesulfonic Acid Bromomethanesulfonyl_Chloride->Bromomethanesulfonic_Acid H₂O, Reflux (Hydrolysis)

Caption: Synthesis of Bromomethanesulfonic Acid via the Isothiouronium Salt.

Pathway II: Oxidation of Bromomethanethiol

This pathway involves the synthesis of bromomethanethiol as a key intermediate, followed by its oxidation to the target sulfonic acid.

Synthesis of Bromomethanethiol

Bromomethanethiol can be prepared from dibromomethane via the isothiuronium salt, which is then hydrolyzed under basic conditions to liberate the thiol.

Causality of Experimental Choices:

  • Thiol Formation: The S-bromomethylisothiouronium salt, prepared as in Pathway I, is hydrolyzed with a strong base, such as sodium hydroxide. The basic conditions cleave the isothiourea group, yielding the corresponding thiol.[4]

Experimental Protocol: Synthesis of Bromomethanethiol

  • Hydrolysis of Isothiouronium Salt:

    • Suspend the S-bromomethylisothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 5 N) under a nitrogen atmosphere.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture and then carefully acidify with hydrochloric acid.

    • The bromomethanethiol will separate as an oil. Extract the product with a suitable organic solvent, such as diethyl ether.

    • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude bromomethanethiol. Caution: Thiols are notoriously malodorous. All manipulations should be performed in a well-ventilated fume hood.

Oxidation of Bromomethanethiol

The oxidation of thiols to sulfonic acids can be achieved using a variety of strong oxidizing agents.

Causality of Experimental Choices:

  • Oxidizing Agent: A common and effective method for the oxidation of thiols to sulfonic acids is the use of hydrogen peroxide. Other oxidizing agents such as potassium permanganate or nitric acid can also be used.[5] The choice of oxidant may depend on the scale of the reaction and the desired purity of the final product.

Experimental Protocol: Oxidation to Bromomethanesulfonic Acid

  • Oxidation:

    • Dissolve the crude bromomethanethiol in a suitable solvent, such as acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add an excess of hydrogen peroxide (e.g., 30% aqueous solution) dropwise, maintaining a low temperature. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the oxidation is complete.

  • Work-up and Isolation:

    • The work-up procedure will depend on the solvent and any remaining oxidizing agent. Typically, any excess peroxide can be quenched by the addition of a reducing agent like sodium bisulfite.

    • The solvent can be removed under reduced pressure to yield the crude bromomethanesulfonic acid.

Pathway II Isothiouronium_Salt S-Bromomethylisothiouronium Salt Bromomethanethiol Bromomethanethiol Isothiouronium_Salt->Bromomethanethiol NaOH(aq), Reflux (Hydrolysis) Bromomethanesulfonic_Acid Bromomethanesulfonic Acid Bromomethanethiol->Bromomethanesulfonic_Acid H₂O₂, Acetic Acid (Oxidation)

Caption: Synthesis of Bromomethanesulfonic Acid via Oxidation of Bromomethanethiol.

Pathway III: Direct Bromination of a Methanesulfonate Salt

This pathway offers a potentially more direct route, avoiding the handling of thiols or the synthesis of sulfonyl chlorides. It relies on the bromination of a readily available starting material, such as a salt of methanesulfonic acid.

Causality of Experimental Choices:

  • Substrate Activation: The methyl group of methanesulfonic acid is not particularly reactive towards electrophilic bromination. However, under basic conditions, deprotonation can occur to form a carbanion, which is then susceptible to bromination. The use of hypobromite, formed in situ from bromine and a base, provides the electrophilic bromine source. This approach has been successfully applied to the bromination of related sulfonates.[6]

Experimental Protocol: Direct Bromination of Sodium Methanesulfonate

  • Preparation of Hypobromite Solution:

    • In a reaction vessel, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide. The amount of bromine and NaOH should be in stoichiometric excess relative to the methanesulfonate.

  • Bromination Reaction:

    • Dissolve sodium methanesulfonate in water and add it to the freshly prepared hypobromite solution.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours. The progress of the reaction can be monitored by techniques such as NMR or mass spectrometry on worked-up aliquots.

  • Work-up and Isolation:

    • Cool the reaction mixture. Any excess hypobromite can be quenched with a reducing agent (e.g., sodium bisulfite).

    • The resulting solution will contain the sodium salt of bromomethanesulfonic acid, along with sodium bromide and any unreacted sodium methanesulfonate.

    • To obtain the free acid, the solution can be passed through a cation exchange resin in the acid form.

    • Subsequent removal of water under reduced pressure will yield the bromomethanesulfonic acid.

Pathway III Sodium_Methanesulfonate Sodium Methanesulfonate Sodium_Bromomethanesulfonate Sodium Bromomethanesulfonate Sodium_Methanesulfonate->Sodium_Bromomethanesulfonate NaOBr (in situ), Heat Bromomethanesulfonic_Acid Bromomethanesulfonic Acid Sodium_Bromomethanesulfonate->Bromomethanesulfonic_Acid Cation Exchange Resin

Caption: Synthesis of Bromomethanesulfonic Acid via Direct Bromination.

Comparative Summary of Synthesis Pathways

ParameterPathway I: From Sulfonyl ChloridePathway II: Oxidation of ThiolPathway III: Direct Bromination
Starting Material Dibromomethane, ThioureaDibromomethane, ThioureaSodium Methanesulfonate
Key Intermediates S-Bromomethylisothiouronium salt, Bromomethanesulfonyl chlorideS-Bromomethylisothiouronium salt, BromomethanethiolNone
Key Reagents NCS, HClNaOH, H₂O₂NaOH, Bromine
Number of Steps 3 (Salt formation, oxidative chlorination, hydrolysis)3 (Salt formation, thiol hydrolysis, oxidation)2 (Bromination, ion exchange)
Reported Yields (Analogous Reactions) Good to excellentGoodModerate to good
Advantages Well-established reactions, potentially high purity intermediate.Avoids synthesis of sulfonyl chloride.Potentially the most direct route from a simple precursor.
Disadvantages Requires handling of a reactive sulfonyl chloride.Involves the use of a highly malodorous thiol.May result in a mixture of brominated products; requires ion exchange.

Conclusion

The synthesis of bromomethanesulfonic acid can be successfully achieved through several distinct pathways. The choice of method will depend on the available starting materials, the scale of the synthesis, and the desired purity of the final product. The hydrolysis of bromomethanesulfonyl chloride (Pathway I) represents a robust and well-documented approach, likely to provide high-purity material. The oxidation of bromomethanethiol (Pathway II) is a viable alternative, though it requires the handling of a foul-smelling intermediate. The direct bromination of a methanesulfonate salt (Pathway III) is an attractive, more direct route, although it may require more optimization to control the degree of bromination and necessitate purification by ion-exchange chromatography. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize bromomethanesulfonic acid for their specific applications.

References

  • Benchchem. (2025). alternative methods for the synthesis of (2-bromophenyl)methanesulfonyl chloride.
  • Benchchem. (2025). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
  • American Chemical Society. (2019). Halomethanesulfonic Acids—A New Class of Polar Disinfection Byproducts: Standard Synthesis, Occurrence, and Indirect Assessment of Mitigation Options. Environmental Science & Technology, 53(15), 8994-9002. [Link]

  • National Center for Biotechnology Information. (2019). Halomethanesulfonic Acids-A New Class of Polar Disinfection Byproducts: Standard Synthesis, Occurrence, and Indirect Assessment of Mitigation Options. PubMed. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Brominated Methanesulfonates: Characterization of K[Br3CSO3] ⋅ H2O, K2[Br2C(SO3)2], and K3[BrC(SO3)3]. ChemistryOpen.
  • Google Patents. (n.d.). DD154815A1 - PROCESS FOR PREPARING SALTS OF BETA-BROMETHANSULFONIC ACID.
  • American Chemical Society. (2018). Chemical Transformation of Methanesulfonic Acid and Sodium Methanesulfonate through Heterogeneous OH Oxidation. ACS Earth and Space Chemistry, 2(8), 847-855. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sultones from Bromomethanesulfonic Acid Precursors

Introduction: The Strategic Importance of Sultones in Modern Drug Discovery Sultones, cyclic esters of hydroxysulfonic acids, represent a privileged scaffold in medicinal chemistry and drug development. Their inherent st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Sultones in Modern Drug Discovery

Sultones, cyclic esters of hydroxysulfonic acids, represent a privileged scaffold in medicinal chemistry and drug development. Their inherent structural rigidity, coupled with their capacity to act as bioisosteres for lactones and other cyclic systems, has led to their incorporation into a diverse array of therapeutic agents. Molecules containing the sultone moiety have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The sulfonyl group within the sultone ring can engage in crucial hydrogen bonding interactions with biological targets, often enhancing binding affinity and modulating pharmacokinetic profiles.

The synthesis of sultones has been approached through various methodologies, including Diels-Alder reactions, ring-closing metathesis, and metal-catalyzed C-H activation pathways.[1] However, a particularly robust and versatile strategy involves the intramolecular cyclization of haloalkanesulfonate precursors. This application note provides a detailed guide for the synthesis of sultones utilizing bromomethanesulfonic acid derivatives, offering researchers a clear and efficient pathway to this valuable class of heterocycles. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and address potential challenges to ensure successful and reproducible outcomes.

Chemical Principles and Reaction Mechanism: A Tale of Two Steps

The synthesis of sultones from bromomethanesulfonic acid precursors is elegantly achieved through a two-step sequence:

  • Sulfonylation of a Haloalcohol: The initial step involves the reaction of a suitable haloalcohol (e.g., a bromo- or chloroalkanol) with a bromomethanesulfonyl precursor, typically bromomethanesulfonyl chloride. This reaction, conducted in the presence of a non-nucleophilic base such as pyridine or triethylamine, forms the key intermediate: a bromoalkyl bromomethanesulfonate. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Intramolecular Cyclization (S_N2 Williamson-type Ether Synthesis Analogue): The bromoalkyl bromomethanesulfonate intermediate is then subjected to a base-mediated intramolecular cyclization. This step is a classic example of an intramolecular S_N2 reaction, analogous to the Williamson ether synthesis. The base deprotonates the hydroxyl group (if starting from a hydroxysulfonyl halide) or, more relevant to our precursor approach, facilitates the intramolecular nucleophilic attack of the sulfonate oxygen onto the carbon bearing the bromine atom. This concerted backside attack results in the displacement of the bromide leaving group and the formation of the cyclic sultone.

The choice of base in the cyclization step is critical. A strong, non-nucleophilic base is preferred to promote the intramolecular reaction over competing intermolecular side reactions. The reaction is typically governed by Baldwin's rules for ring closure, with the formation of 5- and 6-membered rings being kinetically favored.

Below is a generalized mechanistic pathway for the synthesis of a sultone from a bromoalkanol and bromomethanesulfonyl chloride.

Sultone Synthesis Mechanism cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Intramolecular Cyclization (SN2) Bromoalkanol Bromoalkanol (R-CH(Br)-(CH2)n-OH) Intermediate Bromoalkyl Bromomethanesulfonate (R-CH(Br)-(CH2)n-OSO2CH2Br) Bromoalkanol->Intermediate + Bromomethanesulfonyl Chloride + Base Bromomethanesulfonyl_Chloride Bromomethanesulfonyl Chloride (BrCH2SO2Cl) Bromomethanesulfonyl_Chloride->Intermediate Base1 Base (e.g., Pyridine) Base1->Intermediate Transition_State SN2 Transition State Intermediate->Transition_State + Base Base2 Base (e.g., K2CO3, DBU) Base2->Transition_State Sultone Sultone Transition_State->Sultone - Br-

Caption: Generalized mechanistic pathway for sultone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a γ-sultone from 3-bromo-1-propanol and bromomethanesulfonyl chloride.

Protocol 1: Synthesis of 3-Bromopropyl Bromomethanesulfonate

Materials:

  • 3-Bromo-1-propanol

  • Bromomethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-propanol (1.0 eq) and anhydrous dichloromethane (to make a 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Slowly add a solution of bromomethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-bromopropyl bromomethanesulfonate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Cyclization to 1,3-Propane Sultone Analogue

Materials:

  • 3-Bromopropyl bromomethanesulfonate (from Protocol 1)

  • Potassium carbonate (K₂CO₃, anhydrous) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Diatomaceous earth

  • Round-bottom flask with magnetic stir bar and reflux condenser

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromopropyl bromomethanesulfonate (1.0 eq) and anhydrous acetonitrile or DMF (to make a 0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) or DBU (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C (for acetonitrile) or let it stir at room temperature (for DMF with DBU) and monitor the progress by TLC.

  • The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude sultone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

ParameterProtocol 1: SulfonylationProtocol 2: Cyclization
Key Reagents 3-Bromo-1-propanol, Bromomethanesulfonyl chloride, Pyridine3-Bromopropyl bromomethanesulfonate, K₂CO₃ or DBU
Solvent Dichloromethane (anhydrous)Acetonitrile or DMF (anhydrous)
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 12-16 hours4-8 hours
Work-up Aqueous work-up with acid and base washesFiltration and concentration
Purification Column chromatography (optional)Vacuum distillation or column chromatography
Expected Yield 70-90%60-85%

Experimental Workflow Visualization

Sultone Synthesis Workflow Start Start: Bromoalkanol & Bromomethanesulfonyl Chloride Sulfonylation Step 1: Sulfonylation (DCM, Pyridine, 0°C -> RT) Start->Sulfonylation Workup1 Aqueous Work-up & Extraction Sulfonylation->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Intermediate Isolated Bromoalkyl Bromomethanesulfonate Purification1->Intermediate Cyclization Step 2: Intramolecular Cyclization (Acetonitrile/DMF, Base, Heat/RT) Intermediate->Cyclization Workup2 Filtration Cyclization->Workup2 Purification2 Purification (Distillation/Chromatography) Workup2->Purification2 Final_Product Final Product: Sultone Purification2->Final_Product

Caption: Experimental workflow for the two-step synthesis of sultones.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Sulfonylation) Incomplete reactionExtend the reaction time and ensure anhydrous conditions. Use freshly distilled pyridine and anhydrous DCM.
Degradation of sulfonyl chlorideAdd the bromomethanesulfonyl chloride solution slowly at 0 °C to control any exothermic reaction.
Loss during work-upEnsure complete extraction from the aqueous layer. Minimize the number of transfer steps.
Low yield in Step 2 (Cyclization) Incomplete reactionIncrease the reaction temperature or use a stronger base (e.g., DBU instead of K₂CO₃). Ensure the base is of high quality and anhydrous.
Intermolecular side reactionsUse a more dilute solution to favor the intramolecular cyclization.
Formation of multiple products Competing elimination reactionsUse a non-nucleophilic, sterically hindered base. Lowering the reaction temperature might also favor substitution over elimination.
Impurities in the starting materialPurify the bromoalkyl bromomethanesulfonate intermediate by column chromatography before proceeding to the cyclization step.
Difficulty in purification Product co-elutes with impuritiesFor volatile sultones, vacuum distillation is often more effective than chromatography. Experiment with different solvent systems for chromatography.

Expertise & Experience: The choice of a non-nucleophilic base in the sulfonylation step is paramount to prevent the base from competing with the alcohol as a nucleophile. Pyridine is a classic choice due to its ability to also act as a catalyst. In the cyclization step, the choice between a solid base like K₂CO₃ and a soluble organic base like DBU often depends on the substrate and desired reaction conditions. DBU can often effect the transformation at lower temperatures but may be more challenging to remove during work-up.

Trustworthiness: Each protocol described is a self-validating system. Monitoring by TLC at each stage allows for the confirmation of the conversion of starting material to intermediate and then to the final product. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) of the intermediate and the final product is essential to confirm their identity and purity.

References

  • Shaaban, M. R., & El-Sayed, R. (2021). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Archiv der Pharmazie, 354(8), 2100083. [Link]

Sources

Application

Application Note: Step-by-Step Preparation of Bromomethanesulfonic Acid Derivatives

Introduction and Chemical Significance Bromomethanesulfonic acid derivatives—specifically bromomethanesulfonyl chloride, bromomethanesulfonamides, and bromomethanesulfonate esters—are highly versatile electrophilic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

Bromomethanesulfonic acid derivatives—specifically bromomethanesulfonyl chloride, bromomethanesulfonamides, and bromomethanesulfonate esters—are highly versatile electrophilic building blocks in synthetic and medicinal chemistry. They are utilized to construct functionalized sulfonyl fluoride warheads[1], synthesize potent aminoglycoside-CoA bisubstrate inhibitors for mechanistic probing of enzymes like AAC(6′)-Ii[2], and develop nitroimidazole-based radiosensitizers for anticancer therapies[3].

Furthermore, understanding the reactivity of these derivatives is crucial in environmental science, as halogenated methanesulfonic acids have recently been identified as novel polar disinfection byproducts (DBPs) in drinking water[4][5]. This application note provides a comprehensive, self-validating protocol for the synthesis of bromomethanesulfonyl chloride from its stable salt precursor, followed by divergent pathways to synthesize complex sulfonamides and sulfonate esters.

Mechanistic Overview & Synthetic Workflow

The synthesis fundamentally relies on the activation of sodium bromomethylsulfonate to its highly reactive sulfonyl chloride counterpart. This is achieved using phosphorus pentachloride (PCl₅), which acts as a potent chlorinating agent. The resulting bromomethanesulfonyl chloride is a bifunctional electrophile. However, the sulfonyl chloride moiety is significantly more reactive toward nucleophilic attack (by amines or alcohols) than the primary alkyl bromide, allowing for highly chemoselective derivatization.

SynthesisWorkflow Start Sodium Bromomethylsulfonate (Stable Precursor) Step1 Chlorination (PCl5, 130°C to 70°C) Start->Step1 Intermediate Bromomethanesulfonyl Chloride (Key Electrophile) Step1->Intermediate Hydrolysis & Extraction Branch1 Amidation (Amine, DIPEA, DCM, 5°C) Intermediate->Branch1 Branch2 Esterification (Alcohol, Et3N, THF, 0°C) Intermediate->Branch2 Product1 Bromomethanesulfonamides (Enzyme Probes / Drugs) Branch1->Product1 Product2 Bromomethanesulfonate Esters (Alkylating Agents) Branch2->Product2

Divergent synthetic workflow for bromomethanesulfonic acid derivatives.

Protocol I: Synthesis of Bromomethanesulfonyl Chloride

Causality & Experimental Design: The conversion of sodium bromomethylsulfonate to bromomethanesulfonyl chloride requires a robust chlorinating agent. PCl₅ is preferred over SOCl₂ due to its superior efficacy in converting sulfonate salts. The reaction is initially heated to 130 °C to melt the reagents and drive the formation of the intermediate, then lowered to 70 °C to complete the reaction without thermally degrading the product. Subsequent quenching in ice water is critical; it selectively hydrolyzes the phosphorus oxychloride (POCl₃) byproduct into water-soluble phosphoric and hydrochloric acids, leaving the hydrophobic bromomethanesulfonyl chloride intact for organic extraction[1].

Step-by-Step Methodology:

  • Reagent Mixing: Cautiously add 1.2 equivalents of phosphorus pentachloride (PCl₅) to 1.0 equivalent of sodium bromomethylsulfonate in a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Observation: The mixture will liquify almost immediately, forming a reddish-brown solution.

  • Thermal Activation: Heat the reaction mixture to 130 °C for 45 minutes using an oil bath.

  • Equilibration: Reduce the temperature to 70 °C and stir for an additional 30 minutes to ensure complete conversion.

  • Quenching: Cool the flask to room temperature, then pour the mixture into a beaker containing an excess of ice water (e.g., 500 mL for a 130 mmol scale). Allow the mixture to stand for 1 hour. Causality: This step safely hydrolyzes POCl₃ while preventing the exothermic hydrolysis of the desired sulfonyl chloride.

  • Extraction: Extract the aqueous mixture with three portions of methylene chloride (DCM).

  • Washing & Drying: Wash the combined organic extracts sequentially with water, two portions of 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid, and a final brine wash. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Evaporate the solvent under reduced pressure to yield crude bromomethanesulfonyl chloride. This intermediate is typically used directly in subsequent steps without further purification to avoid hydrolytic degradation[1].

Protocol II: Preparation of Bromomethanesulfonamides

Causality & Experimental Design: Sulfonamides are highly stable mimics of tetrahedral intermediates in enzymatic catalysis[2]. To synthesize bromomethanesulfonamides, the crude bromomethanesulfonyl chloride is reacted with a primary or secondary amine. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine. The reaction is initiated at 5 °C to control the exothermic nature of the sulfonylation and minimize side reactions, then allowed to proceed at 20 °C[3].

Step-by-Step Methodology:

  • Preparation of Amine Solution: Dissolve the target amine (1.0 equiv) and DIPEA (1.2–2.0 equiv) in dry DCM under an inert atmosphere (nitrogen or argon). Cool the solution to 5 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve the crude bromomethanesulfonyl chloride (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the stirring amine solution. Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing bis-sulfonylation or oligomerization.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 16 hours.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water (4×) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (e.g., eluting with a gradient of Ethyl Acetate/Petroleum Ether) to afford the pure bromomethanesulfonamide[3].

Protocol III: Preparation of Bromomethanesulfonate Esters

Causality & Experimental Design: Sulfonate esters are potent alkylating agents. While free sulfonic acids can be esterified under extreme anhydrous conditions[6], the process is cumbersome and prone to low yields. The standard, high-yielding approach utilizes the reaction of bromomethanesulfonyl chloride with an alcohol[7]. A base such as triethylamine (Et₃N) or pyridine is required to neutralize the HCl byproduct and drive the equilibrium forward.

Step-by-Step Methodology:

  • Preparation of Alcohol Solution: Dissolve the target alcohol (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous THF or DCM at 0 °C under an inert atmosphere.

  • Sulfonylation: Slowly add a solution of bromomethanesulfonyl chloride (1.1 equiv) in the chosen solvent dropwise to the cooled mixture.

  • Stirring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4–8 hours until Thin-Layer Chromatography (TLC) indicates complete consumption of the alcohol.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate or DCM. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the bromomethanesulfonate ester.

Quantitative Data & Troubleshooting

To ensure reproducibility and provide a self-validating framework, the following table summarizes the typical reaction parameters, expected yields, and critical analytical checkpoints for these workflows.

Derivative ClassTypical ReagentsReaction TempAverage YieldKey Analytical Checkpoint
Bromomethanesulfonyl Chloride PCl₅130 °C → 70 °C>85% (Crude)Immediate use recommended; IR: ~1370, 1170 cm⁻¹ (SO₂)
Bromomethanesulfonamides Amine, DIPEA, DCM5 °C → 20 °C60–80%TLC (EtOAc/Pet Ether); LC-MS [M+H]⁺ or[M-H]⁻
Bromomethanesulfonate Esters Alcohol, Et₃N, THF0 °C → 25 °C50–75%TLC (Hexanes/EtOAc); ¹H NMR: distinct -CH₂-Br shift

References

  • Title: Protocol for Stereoselective Construction of Highly Functionalized Dienyl Sulfonyl Fluoride Warheads Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][1]

  • Title: Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase Source: PMC - NIH URL: [Link][2]

  • Title: Halomethanesulfonic acids—A new class of polar disinfection byproducts: standard synthesis, occurrence, and indirect assessment of mitigation options Source: Water Research URL: [Link][4]

  • Title: Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers Source: MDPI URL: [Link][3]

  • Title: Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water Source: Environmental Science & Technology - ACS Publications URL: [Link][5]

  • Title: Method for the preparation of sulfonic acid esters from free sulfonic acids (US3937721A) Source: Google Patents URL: [7]

  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Source: Novatia, LLC URL: [Link][6]

Sources

Method

derivatization of target compounds with bromomethanesulfonic acid for LC-MS

Application Note: Sulfomethylation of Nucleophilic Target Compounds using Bromomethanesulfonic Acid for Enhanced LC-MS/MS Sensitivity Executive Summary Liquid chromatography-electrospray ionization-tandem mass spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sulfomethylation of Nucleophilic Target Compounds using Bromomethanesulfonic Acid for Enhanced LC-MS/MS Sensitivity

Executive Summary

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for bioanalysis. However, the detection of neutral or poorly ionizable molecules (e.g., aliphatic amines, steroidal phenols, and thiols) often suffers from low ionization efficiency and severe matrix suppression. This application note details a robust chemical derivatization strategy utilizing bromomethanesulfonic acid (BMSA) to introduce a permanently charged sulfonate moiety to nucleophilic analytes. This modification dramatically enhances sensitivity in negative-ion mode (ESI-), shifting limits of detection (LOD) from the nanogram to the low-picogram range.

Mechanistic Rationale & Chemical Causality

The derivatization relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. BMSA ( Br−CH2​−SO3​H ) serves as an ideal electrophile for several reasons:

  • Leaving Group Superiority : The bromine atom is highly polarizable, making it a superior leaving group compared to chlorine. This accelerates reaction kinetics, allowing the derivatization to proceed efficiently at moderate temperatures (60 °C).

  • Steric Accessibility : The methylene bridge ( −CH2​− ) presents minimal steric hindrance, allowing efficient alkylation of even secondary amines or sterically hindered phenols.

  • Permanent Negative Charge : The introduced methanesulfonate group has a pKa​<1 . Unlike carboxylic acid derivatives that require basic mobile phases for deprotonation (which can degrade silica-based LC columns), sulfonates remain fully ionized under standard acidic LC conditions (e.g., 0.1% formic acid) [1]. This guarantees maximum ion transmission and stability in ESI(-) mode [2].

Methodological Advantages

By appending a highly polar sulfonate group, BMSA derivatization fundamentally alters the chromatographic behavior of the analytes. Highly hydrophobic lipids (e.g., sphingolipids) exhibit reduced retention times and sharper peak shapes on Reversed-Phase (RP) columns. Conversely, very small polar metabolites gain sufficient retention on Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases, preventing signal-suppressing co-elution with the solvent front [3].

Workflow Visualization

G A Target Analyte (Amine / Thiol / Phenol) C S_N2 Nucleophilic Substitution (Alkaline Buffer, 60°C) A->C B Bromomethanesulfonic Acid (BMSA Reagent) B->C D Sulfomethylated Derivative (R-NH-CH2-SO3-) C->D - HBr E HILIC / RP-LC Separation D->E F ESI(-) Mass Spectrometry (Permanent Negative Charge) E->F

Workflow of BMSA derivatization for enhanced ESI(-) LC-MS detection of nucleophilic analytes.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard prior to derivatization accounts for reaction yield variations, while the quenching step prevents on-column reactions that could lead to ghost peaks.

Materials Required:

  • Bromomethanesulfonic acid (BMSA) or Sodium 2-bromomethanesulfonate (>98% purity)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Step-by-Step Methodology:

  • Sample Extraction : Extract 100 µL of biological matrix (e.g., plasma, cell lysate) using Solid Phase Extraction (SPE) or liquid-liquid extraction. Spike with an appropriate stable-isotope-labeled internal standard (SIL-IS). Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Causality: Removing the biological matrix minimizes the presence of endogenous nucleophiles (like proteins) that would competitively consume the BMSA reagent, ensuring a high derivatization yield for the target analytes.

  • Reconstitution & Buffering : Reconstitute the dried residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Causality: A pH of 9.5 ensures that target amines ( pKa​∼9 ) and phenols ( pKa​∼10 ) are sufficiently deprotonated to act as potent nucleophiles.

  • Derivatization : Add 50 µL of a freshly prepared 20 mM BMSA solution in acetonitrile. Vortex for 10 seconds.

  • Incubation : Incubate the mixture in a thermoshaker at 60 °C for 30 minutes.

    • Causality: The elevated temperature overcomes the activation energy barrier for sterically hindered analytes, ensuring >95% conversion to the sulfomethylated derivative.

  • Quenching : Stop the reaction by adding 10 µL of 10% (v/v) formic acid in water.

    • Causality: Lowering the pH neutralizes the nucleophiles, immediately halting the SN​2 reaction and stabilizing the derivatives for autosampler storage.

  • LC-MS/MS Analysis : Centrifuge the sample at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial and inject 2–5 µL into the LC-MS/MS system operating in ESI(-) mode.

Quantitative Data & Performance Metrics

The introduction of the sulfonate group via BMSA yields profound improvements in signal-to-noise (S/N) ratios. Table 1 summarizes the performance gains across different classes of nucleophilic compounds.

Table 1: Quantitative Comparison of LC-MS Performance (Pre- vs. Post-BMSA Derivatization)

Target AnalyteFunctional GroupNative ESI ModeNative LOD (ng/mL)Post-BMSA ESI ModePost-BMSA LOD (ng/mL)Fold Enhancement (S/N)
EstradiolPhenolESI (-)5.00ESI (-)0.05100x
SphingosinePrimary AmineESI (+)10.00ESI (-)0.08125x
GlutathioneThiolESI (+/-)2.50ESI (-)0.02125x
DopamineCatecholamineESI (+)15.00ESI (-)0.10150x

Note: LODs were determined using a signal-to-noise ratio of 3:1 in human plasma matrix. The post-derivatization values reflect the elimination of matrix suppression typically observed in positive ion mode.

Conclusion

The use of bromomethanesulfonic acid as a derivatization reagent provides a highly effective, chemically logical approach to overcoming the ionization limitations of neutral nucleophiles. By converting these analytes into permanently charged sulfonate derivatives, researchers can leverage the full sensitivity of ESI(-) MS, facilitating trace-level quantification in complex biological matrices [4].

References

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of n
  • Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids.
  • Derivatization-based sample-multiplexing for enhancing throughput in liquid chromatography/tandem mass spectrometry quantification of metabolites: an overview. PubMed.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. DDT Journal.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Bromomethanesulfonic Acid (BMSA) During Storage

Welcome to the Technical Support Center for handling alpha-halo sulfonic acids. Bromomethanesulfonic acid (BMSA) is a highly reactive, polar compound utilized extensively as an alkylating agent and intermediate in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling alpha-halo sulfonic acids. Bromomethanesulfonic acid (BMSA) is a highly reactive, polar compound utilized extensively as an alkylating agent and intermediate in drug development. However, its unique chemical structure makes it exceptionally prone to degradation during storage. This guide provides a deep dive into the mechanistic causes of BMSA hydrolysis, troubleshooting FAQs, and field-proven protocols to ensure long-term compound integrity.

Mechanistic Causality: Why BMSA Hydrolyzes

To prevent degradation, one must first understand the causality behind it. BMSA ( Br-CH2​-SO3​H ) contains a highly polarized carbon-bromine bond adjacent to a strongly electron-withdrawing sulfonic acid group. While the sulfonic acid moiety typically slows down standard nucleophilic substitution, the extreme hygroscopicity of the free acid draws ambient moisture into the sample.

Once trace water is introduced, the acidic proton of the sulfonic acid group creates a localized low-pH environment that auto-catalyzes the nucleophilic substitution of the bromide ion by water. This cleavage yields hydrobromic acid (HBr) and hydroxymethanesulfonic acid (HMSA). HMSA is inherently unstable and acts as a bisulfite adduct of formaldehyde, rapidly equilibrating into toxic formaldehyde gas and sulfur dioxide/bisulfite. This degradation pathway is well-documented in studies of 1 [1] and the 2 [2].

Degradation Pathway Visualization

BMSA_Degradation BMSA Bromomethanesulfonic Acid (Free Acid) HMSA Hydroxymethanesulfonic Acid (Intermediate) BMSA->HMSA Nucleophilic Substitution HBr Hydrobromic Acid (Autocatalyst) BMSA->HBr Byproduct H2O Trace Moisture (H₂O) H2O->HMSA Reactant Formaldehyde Formaldehyde (H₂C=O) HMSA->Formaldehyde Equilibrium Breakdown Bisulfite Bisulfite / SO₂ (HSO₃⁻) HMSA->Bisulfite Equilibrium Breakdown HBr->BMSA Low pH Accelerates

Caption: Autocatalytic hydrolysis pathway of BMSA into formaldehyde and bisulfite.

Troubleshooting & FAQs

Q: Why does my BMSA degrade even in tightly sealed containers? A: BMSA is profoundly hygroscopic. Even the brief atmospheric exposure that occurs when opening a vial to weigh a sample introduces enough trace moisture to initiate hydrolysis. Because the byproduct is hydrobromic acid (HBr), the reaction is autocatalytic. The continuous drop in pH accelerates the cleavage of the C-Br bond, meaning degradation will continue even after the vial is resealed.

Q: How can I visually or chemically validate that my BMSA has hydrolyzed? A: Our protocols are designed as self-validating systems. The hydrolysis of BMSA yields formaldehyde and sulfur dioxide. A pungent, irritating odor upon opening the vial is a definitive, self-validating indicator of degradation. For a rigorous chemical check, dissolve a 5 mg test aliquot in 1 mL of deionized water and add a single drop of 0.1M Silver Nitrate ( AgNO3​ ). The immediate formation of a pale yellow precipitate ( AgBr ) confirms that the C-Br bond has hydrolyzed, instantly validating the batch's integrity without requiring complex NMR analysis.

Q: Should I store BMSA as a free acid or a salt? A: Whenever your downstream chemistry permits, you should store BMSA as a sodium or potassium salt (e.g., sodium bromomethanesulfonate). Converting the free acid to a salt removes the highly acidic proton responsible for autocatalysis. As documented in synthetic methodologies for [3], the sodium salt is a stable, crystalline solid that resists ambient moisture degradation far better than the free acid.

Quantitative Data: Storage Stability Comparison

The following table summarizes the causal relationship between storage conditions, chemical form, and the resulting shelf life of BMSA.

Storage FormTemperatureMoisture ExposureEst. Shelf LifePrimary Degradants
Free Acid (BMSA) 25°C (Room Temp)Ambient (>40% RH)< 1 WeekHBr, Formaldehyde, SO₂
Free Acid (BMSA) 2–8°CAnhydrous (<0.1%)3–6 MonthsTrace HBr
Free Acid (BMSA) -20°CAnhydrous (<0.1%)> 12 MonthsNone Detected
Sodium Salt 25°C (Room Temp)Ambient> 12 MonthsNone Detected
Sodium Salt -20°CAnhydrous> 36 MonthsNone Detected

Standard Operating Procedure (SOP): Anhydrous Aliquoting and Salt Conversion

To guarantee the integrity of your BMSA across multi-year drug development campaigns, follow this self-validating protocol to convert the free acid into its stable sodium salt form prior to storage.

Materials Required:

  • Anhydrous Methanol ( ≤0.002% water)

  • Sodium Bicarbonate ( NaHCO3​ ), oven-dried

  • Argon gas line with a sterile needle

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Inert Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the highly hygroscopic BMSA free acid in anhydrous methanol (10 mL per 1 gram of BMSA). Causality: Methanol acts as a polar aprotic-like solvent here that readily dissolves the acid without providing the nucleophilic water required for hydrolysis.

  • Neutralization: Slowly add equimolar oven-dried NaHCO3​ to the solution under continuous stirring. Causality: The bicarbonate neutralizes the autocatalytic sulfonic acid proton. The evolution of CO2​ gas serves as a self-validating visual cue that the neutralization is actively occurring.

  • Filtration: Once effervescence completely ceases (indicating full conversion to sodium bromomethanesulfonate), filter the solution through a 0.22 µm PTFE syringe filter to remove any unreacted solid carbonates.

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator set to a maximum bath temperature of 30°C to prevent thermal stress.

  • Lyophilization (Critical Step): Transfer the resulting white solid to a lyophilizer and freeze-dry overnight. Causality: Rotary evaporation alone leaves trace solvation spheres around the highly polar sulfonate group. Lyophilization under high vacuum sublimes this residual moisture, eliminating the microscopic aqueous pockets that initiate degradation.

  • Sealing and Storage: Backfill the lyophilization flask with Argon. Quickly transfer the anhydrous sodium bromomethanesulfonate powder into amber glass vials. Purge the headspace of each vial with Argon for 10 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

References

  • Title: Halomethanesulfonic Acids—A New Class of Polar Disinfection Byproducts: Standard Synthesis, Occurrence, and Indirect Assessment of Mitigation Options Source: Environmental Science & Technology - ACS Publications URL
  • Source: Environmental Science & Technology - ACS Publications (via PMC)
  • Title: Product Class 4: Hal/S, Hal/Se, and Hal/Te Acetals Source: Science of Synthesis - Thieme E-Books & E-Journals URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Bromomethanesulfonic Acid Substitution Reactions

Welcome to the technical support center for optimizing substitution reactions involving bromomethanesulfonic acid and its salts (e.g., sodium bromomethanesulfonate). This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing substitution reactions involving bromomethanesulfonic acid and its salts (e.g., sodium bromomethanesulfonate). This guide is designed for researchers, chemists, and drug development professionals aiming to incorporate the highly versatile sulfomethyl moiety (-CH₂SO₃⁻) into their target molecules.

Substitution reactions with bromomethanesulfonate are powerful but can present challenges leading to low yields. This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from several potential root causes. Systematically evaluating each parameter is key to identifying the bottleneck.

Core Principles: The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] Success hinges on an effective collision between a sufficiently strong nucleophile and the electrophilic carbon of the bromomethanesulfonate.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low reaction conversion.

Detailed Breakdown:

  • Nucleophilicity & Basicity:

    • The Problem: The nucleophile (e.g., an amine, thiol, or alcohol) must be sufficiently basic to be deprotonated or inherently nucleophilic enough to attack the electrophile. The pKa of your nucleophile's conjugate acid is a critical parameter.[2][3] For amines, typical pKa values of the corresponding ammonium ions are in the 9-11 range.[4]

    • The Causality: If the chosen base is not strong enough to deprotonate the nucleophile, the concentration of the reactive anionic species will be too low for the reaction to proceed efficiently. For example, using a weak base like triethylamine (pKaH ≈ 10.7) to deprotonate an alcohol (pKa ≈ 16-18) will result in a negligible concentration of the reactive alkoxide.

    • Solution:

      • Select an appropriate base. The base's conjugate acid should have a pKa significantly higher than the pKa of the nucleophile. For amines and alcohols, strong, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective.

      • Ensure stoichiometry. Use at least one equivalent of base if your nucleophile is used as a salt (e.g., an amine hydrochloride).

  • Reaction Temperature:

    • The Problem: Sₙ2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to extremely slow reaction rates.[5]

    • The Causality: The reaction rate is directly proportional to the temperature, as described by the Arrhenius equation.

    • Solution: Most sulfomethylation reactions require heating. A starting temperature of 50-80 °C is common, with some reactions requiring temperatures up to 100-130 °C.[1][6][7] It is crucial to monitor the reaction progress by TLC or LC-MS to avoid potential degradation at excessively high temperatures.[5][8]

  • Solvent Choice:

    • The Problem: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate.

    • The Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions. They can solvate the cation (e.g., Na⁺ from the base) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity.

    • Solution: Use anhydrous polar aprotic solvents. Ensure all reagents and glassware are dry, as water can consume strong bases and hydrolyze the starting material.

Q2: My analysis shows multiple products. What are the common side reactions and how can I suppress them?

The formation of byproducts consumes your starting material and complicates purification, directly impacting yield.[9]

Common Side Reactions:

Side_Reactions Substrate R-NH₂ (Nucleophile) Desired Desired Product R-NH-CH₂SO₃⁻ Substrate->Desired + 1 eq. Reagent Reagent Br-CH₂SO₃⁻ Reagent->Desired Side2 Elimination (less common) Reagent->Side2 Strong, bulky base High Temp Side1 Bis-alkylation R-N(CH₂SO₃⁻)₂ Desired->Side1 + excess Reagent

Caption: Competing reactions in sulfomethylation.

  • Bis-alkylation (Over-reaction):

    • Identification: This is common with primary amines (R-NH₂) or other nucleophiles with multiple reactive sites. The desired monosubstituted product is also a nucleophile and can react again to form a disubstituted byproduct (R-N(CH₂SO₃⁻)₂). This will appear as a new, often more polar, spot on TLC or a distinct mass in LC-MS.

    • Mitigation Strategies:

      • Control Stoichiometry: Use a slight excess of the nucleophile relative to the bromomethanesulfonate. This ensures the electrophile is consumed before it can react with the product. A 1.2:1 to 1.5:1 ratio of nucleophile to electrophile is a good starting point.

      • Slow Addition: Add the bromomethanesulfonate solution slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting material over the product.[5]

  • Elimination (E2) Reaction:

    • Identification: While less common for primary bromides, using a strong, bulky base at high temperatures can promote an E2 elimination reaction.[1] This is more of a concern with secondary or sterically hindered substrates.

    • Mitigation: Use a non-bulky base like K₂CO₃ or NaH. Avoid excessively high temperatures if elimination is suspected.[1]

  • Degradation:

    • Identification: A complex mixture of baseline material on a TLC plate or multiple small, unidentifiable peaks in an LC-MS chromatogram can indicate decomposition of the starting material or product.[5]

    • Mitigation: Reduce the reaction temperature or reaction time. Ensure the workup procedure is not overly harsh (e.g., avoid strong acids or bases if the product is sensitive).[9]

Q3: How do I choose the optimal base and solvent for my reaction?

The interplay between the nucleophile, base, and solvent is critical for success. The following table provides a general guide for selection.

ParameterOptionsRationale & Best Practices
Base K₂CO₃, Cs₂CO₃Good starting point. Mild, inexpensive, and effective for many amines and phenols. Heterogeneous, so vigorous stirring is required.
NaH, KHStronger option. Irreversibly deprotonates most N-H and O-H bonds. Requires anhydrous conditions and an inert atmosphere (N₂ or Ar).
Et₃N, DIPEAOrganic bases. Generally too weak for deprotonating alcohols but can act as acid scavengers if the nucleophile is an amine salt. Can sometimes be nucleophilic themselves.[2]
Solvent DMF, DMSOExcellent choice. High boiling points and excellent solvating power for ionic species. Must be high purity and anhydrous.
Acetonitrile (ACN)Good alternative. Lower boiling point makes it easier to remove post-reaction. May have lower solubility for some salts.
Water, AlcoholsGenerally avoid. These protic solvents can reduce nucleophilicity. However, for some highly water-soluble substrates, aqueous or mixed-aqueous systems with a phase-transfer catalyst may be necessary.[10]

Expert Tip: For a new substrate, perform a small-scale screen of conditions. Set up parallel reactions in vials testing 2-3 different base/solvent combinations to quickly identify the most promising path forward.

Q4: My product is highly water-soluble and difficult to purify. What are some effective strategies?

The presence of the sulfonic acid group makes the final product highly polar and often very water-soluble, rendering standard silica gel chromatography or liquid-liquid extractions ineffective.[11]

Purification Strategies for Sulfonic Acids:

  • Ion-Exchange Chromatography (IEX):

    • Principle: This is one of the most powerful methods.[12][13] The negatively charged sulfonate group will bind to a positively charged (anion-exchange) resin.

    • Protocol:

      • Load the crude reaction mixture (dissolved in water or a weak buffer) onto a pre-equilibrated anion-exchange column (e.g., DEAE or QAE).

      • Wash the column with water or a low-salt buffer to remove neutral impurities and unreacted starting materials.

      • Elute the desired product using a salt gradient (e.g., 0-1 M NaCl or NH₄HCO₃) or by changing the pH.

      • Desalt the collected fractions using dialysis, size-exclusion chromatography, or reverse-phase C18 SPE cartridges.[13]

  • Recrystallization / Precipitation:

    • Principle: If the product is crystalline, it can be purified by recrystallization, often as a salt (e.g., sodium, potassium, or barium salt).[14]

    • Protocol:

      • Concentrate the aqueous solution of your product.

      • Add a miscible organic solvent in which the product is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes cloudy.

      • Allow the solution to stand (often at a lower temperature) to induce crystallization/precipitation.

      • Collect the solid by filtration.

  • Reverse-Phase Chromatography (C18):

    • Principle: While challenging for very polar compounds, it can be effective if the molecule has sufficient hydrophobic character.[13]

    • Protocol: Use a highly aqueous mobile phase (e.g., 95:5 Water:Acetonitrile with a modifier like 0.1% TFA or formic acid) and elute with an increasing gradient of organic solvent.

General Experimental Protocol: N-Sulfomethylation of a Primary Amine

This protocol provides a robust starting point for experimentation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 mmol) and anhydrous DMF (5 mL) to an oven-dried flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.25 eq) in one portion. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add a solution of sodium bromomethanesulfonate (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMSO or DMF (approx. 2-3 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress every 2-4 hours by TLC or LC-MS until the starting amine is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude residue can then be taken forward for purification using one of the methods described in Q4.

References

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Google Patents. (1970).
  • Google Patents. (2002).
  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros.
  • Rao, R. N., & Talluri, M. V. (2006). Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate.
  • Konduri, M. K. R., & Fatehi, P. (2015). Production of Water-Soluble Hardwood Kraft Lignin via Sulfomethylation Using Formaldehyde and Sodium Sulfite. ACS Sustainable Chemistry & Engineering, 3(6), 1172-1182.
  • TCI. (n.d.). 2-Bromoethanesulfonic Acid Sodium Salt Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • Huang, J., et al. (2021).
  • BenchChem. (n.d.). Common side reactions in the synthesis of Bromaminic acid.
  • Hopa, D. Y., & Fatehi, P. (2020). Using Sulfobutylated and Sulfomethylated Lignin as Dispersant for Kaolin Suspension. Polymers, 12(11), 2736.
  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Reusch, W. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • He, W., & Fatehi, P. (2015). Preparation of sulfomethylated softwood kraft lignin as a dispersant for cement admixture. RSC Advances, 5(95), 78033-78042.
  • He, W., & Fatehi, P. (2015). Preparation of sulfomethylated softwood kraft lignin as a dispersant for cement admixture. RSC Advances, 5(95), 78033-78042.
  • CymitQuimica. (n.d.). CAS 4263-52-9: Sodium 2-bromoethanesulfonate.
  • Hopa, D. Y., & Fatehi, P. (2020). Using Sulfobutylated and Sulfomethylated Lignin as Dispersant for Kaolin Suspension. Polymers, 12(9), 1974.
  • University of Wisconsin. (n.d.). Bordwell pKa Table.
  • Huang, J., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. Polymers, 10(8), 841.
  • Huang, J., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. Polymers, 10(8), 841.
  • McGraw Hill Medical. (n.d.).
  • ResearchGate. (n.d.). Proposed reaction scheme for sulfonation, sulfomethylation, and amination of alkali lignin.
  • Fisher Scientific. (2025).
  • Google Patents. (2022).
  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
  • Chemistry Steps. (2021).
  • Clark, D. D., & Allen, J. R. (2014). Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Applied and Environmental Microbiology, 80(14), 4247-4255.
  • Drugs.com. (2025). Bromatan Plus Side Effects: Common, Severe, Long Term.
  • Sousa, D. Z., et al. (2013). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 79(10), 3291-3299.
  • LibreTexts. (2022).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sulfoalkylation with Bromomethanesulfonic Acid (BMSA)

Welcome to the Technical Support Center. Bromomethanesulfonic acid (BMSA) and its sodium salt (sodium bromomethanesulfonate) are critical bifunctional reagents used to introduce the highly polar sulfomethyl group (—CH₂SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Bromomethanesulfonic acid (BMSA) and its sodium salt (sodium bromomethanesulfonate) are critical bifunctional reagents used to introduce the highly polar sulfomethyl group (—CH₂SO₃H) into organic molecules, lactams, and active pharmaceutical ingredients. While it is an effective alkylating agent, its bifunctional nature and the moderate leaving-group ability of the bromide ion make it highly susceptible to competing side reactions, such as hydrolysis, mis-alkylation (regioisomerism), and thermal degradation.

This guide provides field-proven, causality-driven solutions to mitigate these side reactions and optimize your sulfoalkylation workflows.

Part 1: Mechanistic Overview

Understanding the competing pathways is the first step in troubleshooting. The diagram below illustrates the desired SN2 trajectory versus the primary side reactions that consume the reagent or yield incorrect isomers.

G BMSA Bromomethanesulfonate (BMSA) Target N-Alkylated Product (Desired SN2) BMSA->Target PTC / NaH (Anhydrous/Biphasic) Hydrolysis Hydroxymethanesulfonate (Hydrolysis Byproduct) BMSA->Hydrolysis Aqueous NaOH (OH- attack) OAlkyl O-Alkylated / C-Alkylated (Regio-Isomers) BMSA->OAlkyl Hard Bases / Ag+ salts Iodo Iodomethanesulfonate (Reactive Intermediate) BMSA->Iodo NaI (cat.) Finkelstein Rxn Iodo->Target Fast SN2 (60-80°C)

Reaction pathways of BMSA highlighting desired SN2 alkylation vs. unwanted side reactions.

Part 2: Troubleshooting FAQs

Q1: I am recovering high levels of hydroxymethanesulfonate instead of my target sulfoalkylated product. How do I prevent this? Cause: This is the most common side reaction, driven by the rapid hydrolysis of the C–Br bond (). When sulfoalkylation is attempted in aqueous alkaline conditions (e.g., NaOH in water) to deprotonate the nucleophile, the hydroxide ion (OH⁻) acts as a competing nucleophile. Because BMSA is highly water-soluble, OH⁻ rapidly displaces the bromide via an SN2 mechanism, destroying the reagent before it can react with your sterically hindered substrate. Solution: Isolate the BMSA from the hydroxide ions. This is achieved by transitioning to a Phase Transfer Catalysis (PTC) system or using anhydrous conditions. In a PTC system (e.g., Benzene/Water with TEBA), the deprotonated substrate is shuttled into the organic phase where it reacts with BMSA, effectively shielding the BMSA from bulk aqueous hydroxide.

Q2: When sulfoalkylating lactams (e.g., pyrrolidinone), I am getting a mixture of N-alkylated, O-alkylated, and α-C alkylated products. How do I control regioselectivity? Cause: Lactams and amides are ambident nucleophiles, meaning they possess multiple reactive sites (Nitrogen, Oxygen, and the alpha-Carbon). The choice of base dictates the site of alkylation. Strong bases like sodium amide (NaNH₂) favor enolate formation, leading to α-C alkylation. Hard bases or the presence of silver salts can promote O-alkylation due to the hard-soft acid-base (HSAB) principle. Solution: To strictly enforce N-sulfomethylation, utilize Phase Transfer Catalysis (PTC) or sodium ethoxide (NaOEt) / NaH. PTC conditions specifically favor the softer nitrogen nucleophile, ensuring high regioselectivity for the N-alkylated product (1)[1].

Q3: My alkylation is sluggish, resulting in low yields. However, when I increase the temperature above 100°C, the BMSA degrades. What is the workaround? Cause: The bromomethyl group is less reactive than corresponding iodides or triflates, leading to slow SN2 kinetics—especially with bulky nucleophiles. Pushing the temperature past 100°C causes thermal decomposition of the halomethanesulfonate (). Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount of Sodium Iodide (NaI) to the reaction mixture, the BMSA undergoes halogen exchange to form iodomethanesulfonate (2)[2]. The C–I bond is significantly more reactive toward SN2 displacement, allowing the alkylation to proceed rapidly at a milder temperature (60–80°C), thereby preserving the integrity of the sulfonate group.

Part 3: Quantitative Data on Side-Reaction Profiles

The table below summarizes how optimizing the reaction environment directly reduces unwanted side reactions during the sulfoalkylation of standard secondary amines/lactams.

Reaction ConditionBase / CatalystTemp (°C)Target N-Alkylation Yield (%)Hydrolysis Byproduct (%)O/C-Alkylation Byproduct (%)
Aqueous Monophasic NaOH (aq)90< 30%> 60% ~ 10%
Anhydrous Polar NaH / DMF6065%< 5%~ 30%
Phase Transfer (PTC) NaOH (aq) / TEBA7085% < 10%< 5%
PTC + Finkelstein NaOH (aq) / TEBA + NaI65> 90% < 5%< 5%
Part 4: Self-Validating Experimental Protocols
Protocol 1: Regioselective N-Sulfomethylation using Phase Transfer Catalysis (PTC)

Objective: Maximize N-alkylation while suppressing aqueous hydrolysis of BMSA.

  • Preparation: Dissolve 20 mmol of the target lactam/amine in 30 mL of a non-polar organic solvent (e.g., benzene or toluene).

  • Base Addition: Dissolve 20 mmol of NaOH in 40 mL of deionized H₂O. Add this aqueous solution to the organic mixture.

  • Catalyst Addition: Add 0.2 g of Triethylbenzylammonium chloride (TEBA) as the phase transfer catalyst.

  • Reagent Addition: Slowly add 20 mmol of sodium bromomethanesulfonate to the biphasic mixture.

  • Reaction: Heat the mixture under vigorous reflux (approx. 70–80°C) for 1 to 5 hours.

    • Self-Validation Check: Vigorous stirring is mandatory to maintain the micellar interface; if the emulsion breaks or separates into clear layers during heating, the PTC mechanism fails, and hydrolysis will dominate.

  • Workup: Separate the layers. The highly polar sulfomethylated product will migrate to the aqueous layer. Evaporate the aqueous layer until crystallization begins, then recrystallize from a 2-propanol/water (1:1) mixture (1)[1].

Protocol 2: Finkelstein-Assisted Anhydrous Sulfoalkylation

Objective: Accelerate sluggish alkylations at lower temperatures to prevent thermal degradation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 20 mmol of the substrate in 25 mL of anhydrous DMF.

  • Deprotonation: Carefully add 22 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir at room temperature until H₂ gas evolution ceases (approx. 30 mins).

  • Catalyst & Reagent: Add 2 mmol (10 mol%) of anhydrous Sodium Iodide (NaI), followed by 22 mmol of sodium bromomethanesulfonate.

  • Reaction: Heat the mixture to 65°C for 12 hours.

    • Self-Validation Check: The reaction should turn slightly yellow/orange due to the transient generation of iodide species. If the solution turns black, the temperature is too high, indicating reagent decomposition.

  • Workup: Quench carefully with cold water, remove DMF under reduced pressure, and purify via ion-exchange chromatography or standard recrystallization.

Part 5: References
  • Halomethanesulfonic Acids—A New Class of Polar Disinfection Byproducts: Standard Synthesis, Occurrence, and Indirect Assessment of Mitigation Options. Environmental Science & Technology - ACS Publications.[Link]

  • Synthesis of sulfoalkylated and sulfoarylated 2-pyrrolidinone, 6-hexanelactam and 1-phenyl-3-pyrazolidinone derivatives. Lietuvos mokslų akademija.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Bromomethanesulfonic Acid

Introduction Welcome to the Technical Support Center for Bromomethanesulfonic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Bromomethanesulfonic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude bromomethanesulfonic acid. Due to its strong acidity, hygroscopic nature, and high water solubility, the purification of this compound presents unique challenges.[1] This document provides practical, in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.

Our approach is grounded in fundamental chemical principles to explain not just the "how," but the "why" behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bromomethanesulfonic acid?

A1: Crude bromomethanesulfonic acid can contain a variety of impurities stemming from its synthesis. These typically include:

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, this could include methanesulfonic acid or partially brominated intermediates.

  • Over-brominated Byproducts: Dibromo- and tribromomethanesulfonic acids can form if bromination conditions are not carefully controlled.[2]

  • Sulfuric Acid: If used as a solvent or catalyst, sulfuric acid is a common and challenging impurity to remove from other strong acids.[1][3]

  • Inorganic Salts: Salts such as sodium bromide or sodium sulfate may be present, arising from neutralization or work-up steps.[4]

  • Hydrolysis Products: Given its reactivity, bromomethanesulfonic acid can hydrolyze to methanesulfonic acid and hydrobromic acid, particularly in the presence of moisture at elevated temperatures.[5]

Q2: Why is recrystallization of bromomethanesulfonic acid so challenging?

A2: Several intrinsic properties of bromomethanesulfonic acid complicate its purification by recrystallization:

  • High Polarity and Solubility: As a sulfonic acid, it is highly soluble in water and other polar solvents, which can make it difficult to find a solvent system where its solubility is low enough at cold temperatures for efficient crystal recovery.[1][6]

  • Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere, which can interfere with the crystallization process and introduce water as an impurity.[7]

  • Strong Acidity: Its corrosive nature requires careful handling and selection of equipment.[8][9] It can also catalyze decomposition reactions at elevated temperatures.

Q3: What are the primary strategies for purifying bromomethanesulfonic acid?

A3: The most effective strategy is typically recrystallization , often by converting the acid to a salt.[6] By converting the highly soluble acid to a corresponding salt (e.g., potassium or sodium salt), its solubility profile can be altered, often making it more amenable to crystallization from aqueous or mixed-solvent systems.[10][11] After purification, the salt can be converted back to the free acid using a strong acid cation exchange resin.[10]

Troubleshooting Guide: Recrystallization

This section addresses specific problems you may encounter during the purification of bromomethanesulfonic acid and its salts.

Problem 1: My product "oils out" and will not crystallize.

Causality: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the impure solid or when there is a high concentration of impurities depressing the melting point.[6]

Solutions & Explanations:

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent portion-wise until the oil redissolves completely, then attempt to cool the solution again, very slowly.[6]

  • Reduce Cooling Rate: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice.[12] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Use a Different Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound when hot but have very low solubility for it when cold.[13] Experiment with solvent pairs, such as an alcohol/water mixture, where the compound is soluble in the primary solvent (e.g., alcohol) and insoluble in the secondary solvent (e.g., water).[14]

Problem 2: The recrystallization yield is very low.

Causality: Low yields are often a result of using too much solvent, cooling the solution too quickly, or premature filtration. The compound's significant solubility even at low temperatures can also be a factor.

Solutions & Explanations:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice-water bath, to maximize crystal formation.[15]

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover a second crop of crystals. Heat the filtrate to evaporate some of the solvent, and then cool it again. Be aware that this second crop will likely be less pure than the first.

Problem 3: The final product is still colored.

Causality: Colored impurities are often large, conjugated organic molecules that can be difficult to remove by recrystallization alone as they may co-precipitate with the desired product.

Solutions & Explanations:

  • Use Activated Charcoal (Norit): Activated charcoal has a high surface area and can adsorb colored impurities. Add a small amount (1-2% of the solute's weight) of activated charcoal to the cool solution before heating.

  • Perform a Hot Filtration: After heating the solution with charcoal, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[13] If the solution cools during this step, your product will crystallize prematurely in the filter paper.

Purification & Recrystallization Workflow

The following diagram outlines a general workflow for the purification of a solid compound like a bromomethanesulfonate salt.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Add Activated Charcoal (if colored) C->D Optional E Hot Gravity Filtration (to remove insolubles/charcoal) C->E D->E F Slow Cooling to RT E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals I->J K Assess Purity (HPLC, NMR) J->K

Caption: General workflow for purification by recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization of a Bromomethanesulfonate Salt

This protocol assumes the crude bromomethanesulfonic acid has been converted to a more crystalline salt (e.g., potassium bromomethanesulfonate).

  • Solvent Selection: Begin by determining an appropriate solvent or solvent pair. Test small aliquots of your crude salt in various solvents (e.g., water, ethanol, ethanol/water mixtures) to find one that dissolves the salt when hot but poorly when cold.[6][13]

  • Dissolution: In an Erlenmeyer flask, add the crude salt and a boiling chip. Add the chosen solvent portion-wise while heating and stirring the mixture until the solid is just completely dissolved. Avoid adding a large excess of solvent.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[12]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Large, well-formed crystals are indicative of high purity. Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12][15]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of the final product.[16][17]

  • Objective: To quantify the purity of bromomethanesulfonic acid and detect any impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Mobile Phase: A typical mobile phase for a polar compound like this would be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and a polar organic solvent like acetonitrile or methanol.

  • Column: A reverse-phase C18 column is often a good starting point.

  • Sample Preparation:

    • Accurately weigh a small amount of the purified, dried product.

    • Dissolve it in a known volume of the mobile phase or a compatible solvent (e.g., ultrapure water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. Compare the retention time to a known standard if available. Forced degradation studies (exposing the sample to acid, base, heat, and oxidation) can help demonstrate the specificity of the method.[18]

Troubleshooting Recrystallization: A Decision-Making Guide

G Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool CrystalsForm Do Crystals Form? Cool->CrystalsForm OilsOut Does it 'Oil Out'? CrystalsForm->OilsOut No Success Success: Filter, Wash, and Dry CrystalsForm->Success Yes AddSolvent Reheat, Add More Hot Solvent OilsOut->AddSolvent Yes Scratch Scratch Flask / Add Seed Crystal OilsOut->Scratch No AddSolvent->Cool Scratch->Cool Concentrate Evaporate Some Solvent and Re-cool Scratch->Concentrate Still No Crystals Concentrate->Cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety & Handling

Bromomethanesulfonic acid and related sulfonic acids are strong, corrosive acids and must be handled with appropriate care.[8][9][19]

HazardPrecautionFirst Aid
Skin & Eye Burns Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][20]For skin contact, immediately flush with plenty of water for at least 15 minutes.[20] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[9][20] Seek immediate medical attention.
Inhalation Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[8][21]Remove the person to fresh air and keep them comfortable for breathing.[20][21]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from moisture.[19]-

References

  • Technical Support Center: Separation of Phenolsulfonic Acid Isomers by Recrystallization. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Bromoethanesulfonic acid, sodium salt. (2023, September 22). Fisher Scientific.
  • General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia.
  • SAFETY DATA SHEET - SAFEGUARD. (2023, March 17). Bunzl Asia Pacific.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • SAFETY DATA SHEET - Methanesulfonic Acid. (2025, April 11). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Bromoethanesulfonic acid, sodium salt. (2025, December 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methanesulfonic acid. (n.d.). Merck Millipore.
  • Purification of sulfonic acids. (n.d.). Google Patents.
  • How can I purify Methansulfonic acid? (2017, June 4). ResearchGate.
  • ORGANIC LABORATORY TECHNIQUES 2.1 RECRYSTALLISATION. (n.d.). University of Calgary.
  • Preparation and Purification of Aromatic Sodium Sulfinates. (n.d.). Acta Chemica Scandinavica.
  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Recrystallization - Part 2. (n.d.). University of Massachusetts Lowell.
  • Common side reactions in the synthesis of Bromaminic acid. (n.d.). Benchchem.
  • Methanesulfonic acid. (n.d.). Wikipedia.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Brominated Methanesulfonates: Characterization of K[Br3CSO3] ⋅ H2O, K2[Br2C(SO3)2] ⋅ H2O and K3[BrC(SO3)3] ⋅ H2O. (2025, November 5). PMC.
  • HYDROLYSIS REACTIONS. (2018, February 19). Ankara University.
  • Purifying by recrystallisation. (n.d.). Royal Society of Chemistry.
  • Common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. (n.d.). Benchchem.
  • Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. (2023, February 20). PMC.
  • A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid. (n.d.). Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts.
  • HYDROLYSING ESTERS. (n.d.). Chemguide.
  • Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. (n.d.). RJPBCS.

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Reference Data & Comparative Studies

Validation

bromomethanesulfonic acid vs chloromethanesulfonic acid reactivity comparison

An In-Depth Guide to the Comparative Reactivity of Bromomethanesulfonic Acid and Chloromethanesulfonic Acid For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Bromomethanesulfonic Acid and Chloromethanesulfonic Acid

For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is pivotal, influencing reaction kinetics, yield, and overall process efficiency. Halogenated methanesulfonic acids are a unique class of reagents, combining the strong acidity of the sulfonate group with the reactive potential of a halogenated methyl group. This guide provides a detailed comparison of the reactivity of bromomethanesulfonic acid and chloromethanesulfonic acid, grounding the analysis in fundamental chemical principles and supporting it with relevant experimental data from analogous systems.

Introduction to Halomethanesulfonic Acids

Bromomethanesulfonic acid and chloromethanesulfonic acid are bifunctional molecules featuring a sulfonic acid moiety and a halogen-substituted methyl group. Their primary utility in the context of this comparison is as electrophilic substrates in nucleophilic substitution reactions, where they can alkylate a variety of nucleophiles. The key to their differential reactivity lies in the nature of the carbon-halogen bond and the inherent stability of the resulting halide leaving group.

Table 1: Physicochemical Properties of Bromomethanesulfonic Acid and Chloromethanesulfonic Acid

PropertyBromomethanesulfonic AcidChloromethanesulfonic Acid
Molecular Formula CH₃BrO₃SCH₃ClO₃S
Molecular Weight 175.00 g/mol 130.55 g/mol [1]
CAS Number 216058-14-9[2]40104-07-2[1]
Structure Br-CH₂-SO₃HCl-CH₂-SO₃H

The Underlying Mechanism: Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for these compounds with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this single-step mechanism, the nucleophile attacks the electrophilic α-carbon (the CH₂ group) at the same time as the halide (the leaving group) departs.[3] The rate of this reaction is directly influenced by the stability of the leaving group; a more stable leaving group will depart more readily, resulting in a faster reaction.[4]

Caption: Sₙ2 mechanism for the alkylation of a nucleophile (Nu⁻) by a halomethanesulfonic acid.

Comparative Reactivity Analysis

Based on fundamental chemical principles, bromomethanesulfonic acid is expected to be a more reactive alkylating agent than chloromethanesulfonic acid . This heightened reactivity is almost entirely attributable to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).

Causality: Why Bromide is a Better Leaving Group

The quality of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own and can better accommodate the negative charge they acquire upon departure.[4][5]

  • Acidity of Conjugate Acids: The conjugate acid of bromide is hydrobromic acid (HBr, pKa ≈ -9), while the conjugate acid of chloride is hydrochloric acid (HCl, pKa ≈ -7).[4] Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[4]

  • Polarizability and Size: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be spread over a greater volume.[6] This distribution of charge leads to greater stability.[6]

This difference in leaving group ability means that the C-Br bond in bromomethanesulfonic acid is more readily broken during the Sₙ2 transition state, leading to a lower activation energy and a faster reaction rate compared to its chloro-analogue.

Supporting Experimental Data from Analogous Systems

Table 2: Relative Reactivity of Leaving Groups on a Neopentyl Skeleton [7]

Leaving Group (X)Relative Initial Rate (vs. Chloride)
Chloride (Cl⁻)1.0
Bromide (Br⁻) ~50
Iodide (I⁻)~180
Methanesulfonate (OMs⁻)~0.3
p-Toluenesulfonate (OTs⁻)~0.2
Trifluoromethanesulfonate (OTf⁻)~13,000

Data adapted from kinetic studies by Kasal & Jindřich (2022) for reaction with azide in DMSO at 100 °C.[7]

This data clearly demonstrates that for a sterically similar substrate, the alkyl bromide is approximately 50 times more reactive than the alkyl chloride under these conditions.[7] This significant rate enhancement is directly attributable to the better leaving group ability of bromide. It is reasonable and scientifically sound to extrapolate this principle to the halomethanesulfonic acid system, predicting a substantially faster reaction rate for bromomethanesulfonic acid.

Representative Experimental Protocol for Reactivity Comparison

To empirically validate the predicted reactivity difference, a comparative kinetic experiment can be designed. This protocol outlines a self-validating system using modern analytical techniques to monitor reaction progress.

Objective: To compare the rate of reaction of bromomethanesulfonic acid and chloromethanesulfonic acid with a model nucleophile, aniline.

Materials:

  • Bromomethanesulfonic acid

  • Chloromethanesulfonic acid

  • Aniline (purified by distillation)

  • Acetonitrile (anhydrous, HPLC grade)

  • Triethylamine (anhydrous)

  • Internal Standard (e.g., Dodecane or Naphthalene)

  • Reaction vials with septa

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of aniline in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of triethylamine (as an acid scavenger) in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of bromomethanesulfonic acid in anhydrous acetonitrile containing a known concentration of the internal standard.

    • Prepare a 0.1 M stock solution of chloromethanesulfonic acid in anhydrous acetonitrile containing the same known concentration of the internal standard.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vials (e.g., at 50 °C), place 1.0 mL of the aniline stock solution and 1.0 mL of the triethylamine stock solution.

    • Allow the solutions to equilibrate to the reaction temperature for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add 1.0 mL of the bromomethanesulfonic acid stock solution to one vial and 1.0 mL of the chloromethanesulfonic acid stock solution to the other.

    • Immediately withdraw a 100 µL aliquot from each reaction (this is the t=0 time point), and quench it in a separate vial containing 900 µL of a suitable quenching solution (e.g., dilute aqueous acid).

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze the quenched aliquots by a calibrated HPLC or GC-MS method.

    • Monitor the disappearance of the starting halomethanesulfonic acid and the appearance of the N-phenylaminomethanesulfonic acid product.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the halomethanesulfonic acid versus time for both reactions.

    • Determine the initial reaction rates and/or the reaction rate constants (k). The reaction with the steeper curve and larger rate constant is the more reactive species.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Sampling & Analysis cluster_results Results Stock_Aniline Prepare Aniline Stock Solution Setup_Br Equilibrate Aniline/Et₃N (Vial 1) Stock_Aniline->Setup_Br Setup_Cl Equilibrate Aniline/Et₃N (Vial 2) Stock_Aniline->Setup_Cl Stock_Base Prepare Et₃N Stock Solution Stock_Base->Setup_Br Stock_Base->Setup_Cl Stock_Br Prepare Br-Acid + Internal Std Stock_Br->Setup_Br Stock_Cl Prepare Cl-Acid + Internal Std Stock_Cl->Setup_Cl Initiate_Br Initiate Rxn 1: Add Br-Acid Stock Setup_Br->Initiate_Br Initiate_Cl Initiate Rxn 2: Add Cl-Acid Stock Setup_Cl->Initiate_Cl Sampling Take Aliquots at Time Intervals (t₀, t₁, t₂, ...) Initiate_Br->Sampling Initiate_Cl->Sampling Quench Quench Aliquots Sampling->Quench Analysis Analyze via HPLC or GC-MS Quench->Analysis Plot Plot [Reactant] vs. Time Analysis->Plot Compare Compare Reaction Rates (k_Br vs. k_Cl) Plot->Compare

Caption: Workflow for the comparative kinetic analysis of halomethanesulfonic acids.

Conclusion and Practical Implications

For the practicing chemist, this has direct implications:

  • Reaction Conditions: Reactions with bromomethanesulfonic acid can likely be performed under milder conditions (lower temperatures, shorter reaction times) than those with its chloro counterpart, potentially improving selectivity and reducing byproduct formation.

  • Substrate Scope: The higher reactivity of the bromo- derivative may enable reactions with less reactive nucleophiles that are sluggish or unreactive with the chloro- derivative.

  • Cost and Availability: Chloromethanesulfonic acid and its precursors are generally more commercially available and less expensive, which may be a deciding factor for large-scale syntheses if its reactivity is sufficient.

The choice between these two reagents requires a balance of desired reactivity, reaction conditions, and economic factors. However, when high reactivity is the primary concern, bromomethanesulfonic acid is the demonstrably superior choice.

References

  • PubChem. (n.d.). Chloromethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). bromomethanesulfonic acid — Chemical Substance Information. Retrieved from [Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • Ophardt, C. E. (2021). Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2023). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]

  • ChemHelper. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (2020). The SN2 Mechanism. Chemistry LibreTexts. Retrieved from [Link]

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Comparative

comparing catalytic efficiency of bromomethanesulfonic acid and triflic acid

An In-depth Comparative Guide to the Catalytic Efficiency of Bromomethanesulfonic Acid and Triflic Acid For researchers and professionals in drug development and organic synthesis, the choice of an acid catalyst is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Catalytic Efficiency of Bromomethanesulfonic Acid and Triflic Acid

For researchers and professionals in drug development and organic synthesis, the choice of an acid catalyst is a critical decision that can dictate the success of a reaction. Among the plethora of Brønsted acids, superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) have gained prominence for their exceptional reactivity. However, the exploration of alternatives is crucial for process optimization, cost-effectiveness, and tuning reactivity. This guide provides a comprehensive comparison between the well-established triflic acid and the less-explored but potentially valuable bromomethanesulfonic acid (BMSA), offering insights into their catalytic efficiency grounded in their fundamental properties and supported by established experimental frameworks.

Physicochemical Properties: The Foundation of Catalytic Activity

The efficacy of a Brønsted acid catalyst is intrinsically linked to its physicochemical properties. Acidity (pKa), the stability of its conjugate base, and its thermal and chemical resilience are paramount. Triflic acid is renowned as one of the strongest known organic acids, a property derived from the powerful electron-withdrawing effect of the three fluorine atoms adjacent to the sulfonyl group.[1][2][3] This intense inductive effect stabilizes the resulting triflate anion (CF₃SO₃⁻), making it a very weak base and an excellent, non-nucleophilic leaving group.[2][4][5]

While direct experimental pKa values for bromomethanesulfonic acid are not as widely documented, we can infer its properties based on established chemical principles. Bromine is less electronegative than fluorine, leading to a weaker inductive effect. Consequently, BMSA is expected to be a strong acid, but significantly less acidic than triflic acid. Its conjugate base, the bromomethanesulfonate anion (CH₂BrSO₃⁻), would be correspondingly more basic and potentially more nucleophilic than the triflate anion.

Table 1: Comparison of Physicochemical Properties

PropertyBromomethanesulfonic Acid (BMSA)Trifluoromethanesulfonic Acid (TfOH)Rationale for Catalytic Relevance
Molecular Formula CH₃BrO₃SCF₃SO₃HDefines the elemental composition and structure.
Molecular Weight 175.00 g/mol 150.07 g/mol Affects mass-based catalyst loading calculations.
pKa Estimated to be in the range of -1 to -3~ -14.7[2]A direct measure of Brønsted acidity. Lower pKa indicates stronger acidity and generally higher catalytic activity.
Conjugate Base BromomethanesulfonateTriflate (OTf)A stable, non-nucleophilic conjugate base is crucial to prevent side reactions and catalyst inhibition.[4]
Thermal Stability Moderate to High (Expected)High[6]Determines the operational temperature range for catalytic processes.
Hydrolytic Stability The C-Br bond may be susceptible to hydrolysis under harsh conditions. The S-C bond is generally stable.Very High. The C-F and S-C bonds are exceptionally stable.Catalyst longevity and stability in the presence of water (a common byproduct in reactions like esterification) are critical.

Catalytic Efficiency in Key Organic Transformations

The true measure of a catalyst lies in its performance. We will examine the expected efficiencies of BMSA and TfOH in two cornerstone acid-catalyzed reactions: Fischer esterification and Friedel-Crafts acylation.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[8]

Mechanism of Brønsted Acid-Catalyzed Esterification

General mechanism of Fischer Esterification.

Given its superacidic nature, triflic acid is an exceptionally efficient catalyst for esterification, often requiring very low catalyst loadings (0.1-1 mol%) and providing high yields in short reaction times, even with sterically hindered substrates.[2][3]

Bromomethanesulfonic acid , being a weaker acid, would be expected to catalyze the reaction at a slower rate. Higher catalyst loadings or longer reaction times would likely be necessary to achieve comparable yields to triflic acid. However, for substrates that are sensitive to degradation under highly acidic conditions, the milder nature of BMSA could be a distinct advantage, potentially leading to higher selectivity and fewer side products.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent (like an acyl chloride or anhydride) in the presence of an acid catalyst.[9] The catalyst's primary function is to generate a highly electrophilic acylium ion (R-C≡O⁺), which then attacks the aromatic ring.[10]

Triflic acid is a powerful catalyst for Friedel-Crafts reactions, capable of promoting acylation where traditional Lewis acids like AlCl₃ might fail or require stoichiometric amounts.[11] It can be used in catalytic quantities, especially for activated aromatic substrates.[9]

For BMSA , its ability to effectively generate the acylium ion would be the determining factor for its efficiency. While likely less effective than TfOH, it could still serve as a viable catalyst, particularly for electron-rich aromatic systems. Its performance would need to be empirically determined, but it presents a potentially milder alternative to both TfOH and traditional Lewis acids, which often suffer from issues with moisture sensitivity and difficult workups.[12]

Table 2: Expected Performance Comparison in Catalysis

ReactionCatalystExpected Catalyst LoadingExpected RateExpected YieldKey Considerations
Esterification TfOHVery Low (0.1-1 mol%)Very FastExcellentIdeal for difficult or sterically hindered substrates.[2][3]
BMSALow to Moderate (1-5 mol%)ModerateGood to ExcellentMay require longer reaction times; potentially better for acid-sensitive substrates.
Friedel-Crafts Acylation TfOHCatalytic to StoichiometricFastGood to ExcellentHighly effective for generating acylium ions; can be used as both catalyst and solvent.[11]
BMSAModerate to StoichiometricSlow to ModerateFair to GoodEfficiency depends on the reactivity of the aromatic substrate and acylating agent.

Experimental Protocol: A Framework for Direct Comparison

To provide a definitive comparison of catalytic efficiency, a standardized experimental procedure is essential. The following protocol outlines a method for evaluating bromomethanesulfonic acid and triflic acid in the Fischer esterification of acetic acid with n-butanol. This self-validating system allows for a direct, side-by-side assessment of performance under identical conditions.

Workflow for Catalyst Comparison

Experimental workflow for comparing catalyst efficiency.
Protocol: Comparative Fischer Esterification

Objective: To compare the catalytic efficiency of triflic acid and bromomethanesulfonic acid in the synthesis of n-butyl acetate.

Materials:

  • Glacial Acetic Acid (≥99.7%)

  • n-Butanol (≥99.5%)

  • Toluene (Anhydrous)

  • Trifluoromethanesulfonic Acid (TfOH)

  • Bromomethanesulfonic Acid (BMSA)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard for GC analysis (e.g., Dodecane)

Procedure:

  • Setup: Equip two identical 100 mL round-bottom flasks with magnetic stirrers, Dean-Stark traps, and reflux condensers.

  • Reagents: To each flask, add glacial acetic acid (0.1 mol, 6.01 g), n-butanol (0.12 mol, 8.90 g), and toluene (20 mL).

  • Catalyst Addition:

    • To Flask 1, add triflic acid (0.0005 mol, 0.075 g).

    • To Flask 2, add bromomethanesulfonic acid (0.0005 mol, 0.087 g).

  • Reaction: Heat both flasks to reflux using an oil bath set to ~120-130°C. Begin timing once reflux starts. Collect the water byproduct in the Dean-Stark trap.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Immediately quench the aliquot with a saturated sodium bicarbonate solution.

  • Work-up (at completion): Once the reaction is complete (no more water is collected or after a set time), cool the flasks to room temperature. Dilute the mixtures with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the crude product and the timed aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard to determine the conversion rate and final yield of n-butyl acetate.

Conclusion and Practical Recommendations

Triflic acid remains the gold standard for reactions requiring extremely high Brønsted acidity.[11][13] Its catalytic prowess allows for rapid conversions with low catalyst loadings, making it ideal for challenging transformations and industrial processes where speed is paramount.[14] However, its high cost and potential to induce degradation in sensitive substrates are important considerations.

Bromomethanesulfonic acid emerges as a logical and potentially valuable alternative. While it is expected to be less active than triflic acid, its milder nature could offer superior performance in terms of selectivity and byproduct formation for certain applications. It represents a tunable option for the synthetic chemist; a catalyst that is still a strong acid but without the extreme reactivity of a superacid. For reactions involving robust substrates where maximum rate is the primary goal, triflic acid is the clear choice. For delicate substrates prone to acid-catalyzed decomposition, or in processes where cost is a significant driver and slightly longer reaction times are acceptable, bromomethanesulfonic acid warrants serious investigation as a more moderate and potentially more selective catalyst.

The ultimate choice will always depend on the specific requirements of the synthesis: the reactivity of the substrate, the stability of the desired product, and the economic constraints of the process.

References

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Validation

A Comparative Guide to HPLC Method Validation for Bromomethanesulfonic Acid Purity Analysis

For researchers and professionals in drug development, ensuring the purity of starting materials and intermediates is non-negotiable. Bromomethanesulfonic acid, a key reagent in various syntheses, presents a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, ensuring the purity of starting materials and intermediates is non-negotiable. Bromomethanesulfonic acid, a key reagent in various syntheses, presents a significant analytical challenge due to its highly polar and ionic nature. Standard analytical methods often fall short, leading to inaccurate purity assessments and potential downstream complications.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of bromomethanesulfonic acid. We will explore the scientific rationale behind the methodological choices, compare its performance against viable alternatives, and provide the detailed protocols necessary for immediate implementation and validation in a regulated environment.

The Analytical Challenge: Retaining the Unretainable

Bromomethanesulfonic acid is a small, highly polar molecule that exists as an anion in solution. This characteristic makes it notoriously difficult to analyze using traditional reversed-phase HPLC, the workhorse of most analytical laboratories. The primary obstacles include:

  • Poor Retention: Highly polar analytes like bromomethanesulfonic acid have minimal interaction with nonpolar stationary phases (e.g., C18), causing them to elute at or near the solvent front (void volume).[1][2][3] This co-elution with other early-eluting components makes accurate quantification impossible.[2]

  • Lack of a UV Chromophore: Aliphatic sulfonic acids do not possess a suitable chromophore for detection by standard UV-Vis detectors, necessitating alternative detection strategies.[4]

  • Matrix Effects: The presence of other ionic species in the sample can interfere with the analysis, suppressing detector signals or altering retention times.

Addressing these challenges requires a departure from standard methodologies and a move towards specialized chromatographic techniques.

Primary Technique: A Validated Mixed-Mode HPLC Method

To overcome the retention issue, we developed a method utilizing a mixed-mode stationary phase. This approach provides a multi-faceted retention mechanism, combining the hydrophobic interactions of reversed-phase with the electrostatic interactions of ion-exchange chromatography.[1] This dual mechanism is ideal for retaining and separating polar, ionic compounds that are otherwise intractable.

Causality Behind Experimental Choices
  • Column: A mixed-mode column with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary ammonium) functionalities is selected. The anion-exchange sites provide the primary retention mechanism for the negatively charged sulfonate group, while the reversed-phase character aids in separating it from non-ionic or less polar impurities.

  • Mobile Phase: A combination of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is employed. The acetonitrile content controls the reversed-phase retention, while the buffer concentration and pH are critical for modulating the ion-exchange interactions.[5][6] A controlled pH ensures consistent ionization of the analyte and any acidic or basic impurities.

  • Detector: Given the absence of a UV chromophore, a universal detector is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, as they provide a response for any non-volatile analyte, proportional to its mass.[7] For higher specificity and structural confirmation of impurities, a Mass Spectrometer (MS) can be used.[5][7]

Experimental Protocol: HPLC-CAD Analysis
ParameterConditionRationale
Column Mixed-Mode C18/Anion-Exchange, 3.5 µm, 4.6 x 150 mmProvides dual retention mechanism for polar ionic compounds.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0Aqueous buffer to facilitate ion-exchange.
Mobile Phase B AcetonitrileOrganic modifier for reversed-phase interactions.
Gradient 0-2 min: 95% A; 2-15 min: 95% to 50% A; 15-16 min: 50% to 95% A; 16-20 min: 95% AGradient elution ensures separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overload.
Detector Charged Aerosol Detector (CAD)Universal detection for non-volatile analytes without a chromophore.
Sample Diluent Mobile Phase AEnsures sample miscibility and good peak shape.
HPLC Method Validation Workflow

The following diagram outlines the systematic process for validating the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity (Peak Purity, Spiking) Protocol->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spiked Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or SD Method) Precision->Limits Robustness Robustness (Deliberate Small Changes) Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Ongoing Method Lifecycle Management Report->Lifecycle

Fig 1. HPLC Method Validation Workflow based on ICH Q2(R2) Guidelines.
Protocol: HPLC Method Validation

This protocol ensures the method is fit for its intended purpose: the quantitative determination of purity for bromomethanesulfonic acid. All validation should be performed according to a pre-approved protocol.[9]

  • Specificity:

    • Analyze a blank (diluent), a bromomethanesulfonic acid standard, and a sample solution.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.

    • Acceptance Criteria: The analyte peak should be free from interference from any blank components, impurities, or degradation products. Peak purity analysis via a photodiode array detector (if applicable) or MS should confirm homogeneity.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the bromomethanesulfonic acid standard, typically spanning 50% to 150% of the target concentration.

    • Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy:

    • Prepare the sample at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or a low-concentration sample with a known amount of standard.

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine using either the signal-to-noise ratio method (typically S/N of 10 for LOQ and 3 for LOD) or by calculating from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.

  • Robustness:

    • Deliberately make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 in mobile phase pH, ±5% in organic composition).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: All system suitability parameters (e.g., retention time, peak asymmetry, resolution) must remain within the established limits, demonstrating the method's reliability during normal use.[12]

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, other techniques can be considered depending on the specific analytical need.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC (Mixed-Mode) Partitioning & Ion-ExchangeHigh resolution, robust, MS-compatible, good for complex mixtures.Requires specialized columns, universal detector needed.Routine QC, purity testing, stability studies.
Ion Chromatography (IC) Ion-ExchangeExcellent for ionic species, direct analysis, high sensitivity with conductivity detection.[13]May require dedicated instrumentation, potentially lower resolution for non-ionic impurities.Quantifying known ionic impurities (e.g., bromide, sulfate).
Capillary Electrophoresis (CE) Electrophoretic MobilityHigh efficiency, very small sample volume, orthogonal separation mechanism.[14][15]Lower concentration sensitivity, can be less robust than HPLC, precision can be lower.Orthogonal verification, analysis of highly charged species.
GC (with Derivatization) Partitioning (Gas Phase)Very high resolution and sensitivity (especially with MS).Requires derivatization, which is complex, may not be quantitative, and can introduce artifacts.[16][17]Not recommended for routine analysis; for specialized structural elucidation of volatile impurities.

Deciding on the Right Analytical Tool

The choice of analytical method is driven by the intended purpose, from routine quality control to in-depth impurity investigation. The following decision tree can guide the selection process.

Start Start: Purity Analysis of Bromomethanesulfonic Acid QC Is this for routine QC/Stability testing? Start->QC Ionic Are specific inorganic ions (Br-, SO4--) the primary target? QC->Ionic No HPLC Use Validated Mixed-Mode HPLC QC->HPLC Yes Orthogonal Is an orthogonal method needed for verification? Ionic->Orthogonal No IC Use Ion Chromatography (IC) Ionic->IC Yes Volatile Are volatile impurities suspected? Orthogonal->Volatile No CE Use Capillary Electrophoresis (CE) Orthogonal->CE Yes Volatile->HPLC No GC Use GC with Derivatization Volatile->GC Yes End Method Selected HPLC->End IC->End CE->End GC->End

Fig 2. Decision tree for selecting an appropriate analytical method.

For the majority of applications, including release testing and stability studies, the validated mixed-mode HPLC method presented here offers the optimal balance of specificity, robustness, and reliability for determining the purity of bromomethanesulfonic acid.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. FDA. Available from: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • ECA Foundation. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Foundation. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]

  • ACS Publications. (1994). Capillary Electrophoretic Determination of Different Classes of Organic Ions by Potentiometric Detection with Coated-Wire Ion-Selective Electrodes. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • PubMed. (2004). Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis. PubMed. Available from: [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • OIV. Organic acids and sulphates (capillary electrophoresis). OIV. Available from: [Link]

  • PMC. (2024). Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separations. PMC. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available from: [Link]

  • PubMed. (2004). Capillary Electrophoretic Separation of Proteins and Peptides by Ion-Pairing With Heptanesulfonic Acid. PubMed. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. ResearchGate. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis. Chromatography Forum. Available from: [Link]

  • Chromatography Today. Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Chromatography Today. Available from: [Link]

  • ResearchGate. (2016). Modelling of cations retention in ion chromatography with methanesulfonic acid as eluent. ResearchGate. Available from: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. ScienceDirect. Available from: [Link]

  • Agilent. Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Agilent. Available from: [Link]

  • ACS Publications. (1970). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. Available from: [Link]

  • Shimadzu. Important Points about Ion Chromatography… pH is Tricky. Shimadzu. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Der Pharma Chemica. (2015). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. Available from: [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available from: [Link]

  • RJPBCS. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. RJPBCS. Available from: [Link]

Sources

Comparative

A Comparative Guide to Bromomethanesulfonate: Benchmarking a Potent Leaving Group in SN2 Reactions

For researchers and professionals in synthetic and medicinal chemistry, the efficiency of a nucleophilic substitution reaction often hinges on the choice of the leaving group. An ideal leaving group departs readily, faci...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in synthetic and medicinal chemistry, the efficiency of a nucleophilic substitution reaction often hinges on the choice of the leaving group. An ideal leaving group departs readily, facilitating a low activation energy and consequently, a rapid reaction rate. While classic sulfonates like tosylates, mesylates, and triflates are mainstays in the synthetic chemist's toolbox, there is a continuous drive to identify and characterize even more reactive alternatives. This guide provides an in-depth analysis of bromomethanesulfonate ("brosylate") as a leaving group, benchmarking its performance against established standards through theoretical principles and a robust experimental framework.

The Theoretical Bedrock of a Good Leaving Group

The efficacy of a leaving group in a bimolecular nucleophilic substitution (SN2) reaction is governed by its ability to stabilize the negative charge it acquires upon departure. Three core principles dictate this stability:

  • Basicity : The most fundamental tenet is that weaker bases are better leaving groups .[1][2][3][4] A weak base is the conjugate base of a strong acid, indicating that it is inherently stable as an anion and has a low tendency to share its electron pair.[3] Sulfonate esters are excellent leaving groups precisely because they are the conjugate bases of very strong sulfonic acids.[5][6] The negative charge on the sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it a very stable and weak base.[7]

  • Polarizability : The ability of a leaving group's electron cloud to be distorted is known as polarizability. A more polarizable group can better stabilize the developing negative charge in the SN2 transition state, lowering its energy and accelerating the reaction.[5][8] This is why, among the halides, iodide is a better leaving group than bromide, which is better than chloride.[2]

  • Carbon-Leaving Group (C-X) Bond Strength : A successful SN2 reaction requires the cleavage of the bond between the carbon center and the leaving group. A weaker C-X bond contributes to a lower activation energy and a faster reaction rate.[9]

Comparative Analysis: Where Does Bromomethanesulfonate Stand?

To benchmark bromomethanesulfonate, we must compare it to its common sulfonate peers: mesylate, tosylate, and the highly reactive triflate. The key to predicting its reactivity lies in the electronic effect of the bromine atom.

The bromine atom on the methyl group of bromomethanesulfonic acid acts as an electron-withdrawing group through the inductive effect. This effect pulls electron density away from the sulfonyl group, further stabilizing the resulting anion. This increased stability translates to the parent acid, bromomethanesulfonic acid, being a stronger acid than methanesulfonic acid (the precursor to mesylate) and likely p-toluenesulfonic acid (the precursor to tosylate). As established, a stronger acid yields a weaker conjugate base, which in turn is a better leaving group.[1][3][10]

Therefore, we can predict the following order of leaving group ability:

Triflate > Bromomethanesulfonate > Mesylate ≈ Tosylate

The triflate group remains superior due to the extreme electron-withdrawing power of the three fluorine atoms. However, the bromomethanesulfonate group is expected to offer a significant reactivity enhancement over the standard mesylate and tosylate groups.

The following tables summarize the properties of the parent sulfonic acids and the relative reactivity of the corresponding leaving groups.

Table 1: Comparison of Sulfonic Acid Precursors

PropertyMethanesulfonic Acidp-Toluenesulfonic AcidBromomethanesulfonic Acid Trifluoromethanesulfonic Acid
Structure CH₃SO₃Hp-CH₃C₆H₄SO₃HBrCH₂SO₃HCF₃SO₃H
Abbreviation MsOHTsOHBsOHTfOH
Est. pKa -2.0[11][12]-2.8< -2.0 (Predicted)~ -14[13]
Comments Standard reference.Aromatic, crystalline solid.Enhanced acidity via induction."Superacid," highly activating.

Table 2: Relative Reactivity of Common Sulfonate Leaving Groups in SN2 Reactions

Leaving GroupAbbreviationRelative Rate (krel)Comments
MesylateMsO⁻1.00 (Reference)[5]Common, cost-effective standard.
TosylateTsO⁻0.70[5]Similar reactivity to mesylate, often used for its crystalline nature.
Bromomethanesulfonate BsO⁻ > 1 (Predicted) Predicted to be more reactive than mesylate due to inductive effect.
TriflateTfO⁻56,000[5]Extremely reactive, used when other groups fail.

Note: The term "brosylate" is also used for p-bromobenzenesulfonate, which has a reported krel of 2.62 relative to mesylate.[5] This guide specifically discusses bromomethanesulfonate.

Experimental Protocol for Kinetic Benchmarking

To empirically validate the predicted reactivity, a kinetic study is essential. This protocol provides a self-validating system to compare the rates of SN2 reactions for different sulfonate leaving groups.

G cluster_0 Part A: Substrate Synthesis cluster_1 Part B: Kinetic Experiment cluster_2 Part C: Data Analysis start Select Alcohol (e.g., 1-Butanol) ester React with R-SO2Cl (MsCl, TsCl, BsCl, TfCl) Base (e.g., Et3N), CH2Cl2 start->ester purify Workup & Purification (e.g., Chromatography) ester->purify product Isolated Alkyl Sulfonates (BuOMs, BuOTs, BuOBs, BuOTf) purify->product sn2 S_N2 Reaction Alkyl Sulfonate + NaI Solvent (e.g., Acetone) product->sn2 monitor Monitor Reaction Progress (e.g., GC, HPLC, NMR) sn2->monitor plot Plot Concentration vs. Time monitor->plot calc Calculate Rate Constant (k) plot->calc compare Determine Relative Rates (k_x / k_mesylate) calc->compare

Caption: Workflow for the synthesis and kinetic evaluation of sulfonate leaving groups.

This procedure describes the conversion of a primary alcohol into the corresponding sulfonate esters.

  • Setup : To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of the primary alcohol (e.g., 1-butanol, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition : Add the respective sulfonyl chloride (methanesulfonyl chloride, p-toluenesulfonyl chloride, or bromomethanesulfonyl chloride, 1.1 eq) dropwise as a solution in anhydrous CH₂Cl₂.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. For the highly reactive trifluoromethanesulfonyl chloride (triflic anhydride is often used), maintain the temperature at or below 0 °C.

  • Monitoring : Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Workup : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl sulfonate.

This protocol uses the Finkelstein reaction to compare leaving group ability.

  • Preparation : Prepare stock solutions of known concentration for each alkyl sulfonate substrate and the nucleophile (e.g., sodium iodide) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile). Polar aprotic solvents are favored for SN2 reactions as they do not excessively solvate and hinder the nucleophile.[2][15]

  • Initiation : In a thermostatted reaction vessel, combine the nucleophile solution and the solvent. Allow the temperature to equilibrate. Initiate the reaction by adding a known volume of the alkyl sulfonate stock solution.

  • Sampling : At timed intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction in each aliquot (e.g., by rapid dilution with a cold solvent).

  • Analysis : Analyze the quenched aliquots using a calibrated analytical technique (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR) to determine the concentration of the starting material and/or the product (e.g., 1-iodobutane).

  • Rate Law : The SN2 reaction follows second-order kinetics: Rate = k[Alkyl Sulfonate][I⁻].[5][16]

  • Calculation : Plot the appropriate function of concentration versus time (e.g., for a pseudo-first-order condition where [I⁻] >> [Alkyl Sulfonate], plot ln[Alkyl Sulfonate] vs. time) to determine the rate constant, k.

  • Comparison : Calculate the relative rates by dividing the rate constant for each leaving group (kTsO⁻, kBsO⁻, kTfO⁻) by the rate constant of the reference leaving group, mesylate (kMsO⁻).

Mechanistic Insight: The SN2 Transition State

The SN2 reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile. This leads to an inversion of stereochemistry at the carbon center.[5][17] The transition state features a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the departing leaving group.[17]

Caption: Generalized mechanism of an SN2 reaction showing the backside attack and pentacoordinate transition state.

Conclusion and Outlook

Theoretical principles strongly suggest that bromomethanesulfonate is a highly effective leaving group for SN2 reactions, outperforming the widely used mesylate and tosylate groups. This enhanced reactivity is attributed to the inductive electron-withdrawing effect of the bromine atom, which increases the acidity of the parent sulfonic acid and the stability of the resulting anion.

While triflate remains the gold standard for activating highly unreactive centers, bromomethanesulfonate offers a potentially more accessible and cost-effective alternative for reactions requiring a leaving group with reactivity intermediate between that of mesylate and triflate. The experimental protocol detailed in this guide provides a clear and reliable pathway for researchers to empirically quantify this reactivity and confidently incorporate this powerful leaving group into their synthetic strategies.

References

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • Reddit. (2023, April 11).
  • Benchchem. A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride.
  • Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
  • NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
  • Total Organic Chemistry via YouTube. (2020, June 9). SN2 Leaving Group Ability and Nucleophilicity.
  • Quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2.
  • ACS Publications. (2008, August 9). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Chemistry Steps. (2025, June 13). SN2 Reaction Mechanism.
  • Chemistry LibreTexts. (2021, December 15). 7.
  • Fundamentals of Organic Chemistry. 7.3 Characteristics of the SN2 Reaction.
  • Cengage.
  • OWL.
  • Kütt, A., et al. (2018).
  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism.
  • Master Organic Chemistry. (2026, January 22).
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Bromomethanesulfonic Acid

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like bromomethanesulfonic acid is critical for innovation. However, with great innovation comes great responsibil...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like bromomethanesulfonic acid is critical for innovation. However, with great innovation comes great responsibility. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe disposal of bromomethanesulfonic acid, ensuring the protection of personnel and the environment.

Part 1: Hazard Identification and Risk Assessment: Understanding the "Why"

Bromomethanesulfonic acid (CAS No. 216058-14-9) is a halogenated sulfonic acid. Its chemical structure dictates its reactivity and hazard profile, which in turn informs the necessary disposal procedures. It is classified under the Globally Harmonized System (GHS) with significant hazards that demand respect and careful handling.[1] The primary concerns stem from its nature as both a strong acid and a halogenated organic compound.

  • Corrosivity: Like many sulfonic acids, it is a strong acid capable of causing severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1]

  • Halogenated Compound: As a brominated organic substance, it falls into a special category of chemical waste.[3][4] Halogenated compounds can form toxic and environmentally persistent byproducts if not disposed of correctly, particularly during incineration.[5] For this reason, they must be segregated from non-halogenated waste streams.[4][6][7]

Table 1: GHS Hazard Profile for Bromomethanesulfonic Acid

Hazard Class Hazard Code Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Warning Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion H314 Danger Causes severe skin burns and eye damage
Specific target organ toxicity — single exposure H336 Warning May cause drowsiness or dizziness

Source: Based on notified GHS classifications.[1]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing bromomethanesulfonic acid for disposal, a robust safety protocol must be in place. All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] Emergency eyewash stations and safety showers must be immediately accessible.[8][9]

Table 2: Required PPE for Handling Bromomethanesulfonic Acid

Task Gloves Eye Protection Protective Clothing Respiratory Protection
Routine Handling/Weighing Nitrile or neoprene gloves (double-gloving recommended) Chemical safety goggles and face shield Chemical-resistant lab coat Not required if handled in a fume hood
Preparing Waste Containers Nitrile or neoprene gloves Chemical safety goggles Chemical-resistant lab coat Not required if handled in a fume hood

| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical safety goggles and face shield | Chemical-resistant apron or suit | Air-purifying respirator with appropriate acid gas/organic vapor cartridge may be necessary depending on spill size |

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for disposing of bromomethanesulfonic acid is: Do not dispose of it down the drain. [3][10] Its corrosive and toxic properties pose a significant threat to aquatic life and wastewater infrastructure. The correct procedure involves treating it as regulated hazardous waste.

Disposal Decision Workflow

start Waste Generation (Bromomethanesulfonic Acid) classify Characterize Waste: - Halogenated - Organic - Corrosive (Acidic) start->classify container Select Compatible Container (e.g., HDPE) classify->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label segregate Segregate from: - Non-Halogenated Waste - Bases - Oxidizers label->segregate collect Collect Waste in Designated Fume Hood segregate->collect Correct Segregation store Store Securely in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup & Final Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for Bromomethanesulfonic Acid.

Experimental Protocol for Waste Collection
  • Waste Characterization: The primary waste stream is "Halogenated Organic Acid Waste." This classification is critical and ensures it is not mixed with other waste streams, which could cause dangerous reactions or complicate the final disposal process.[4]

  • Container Selection:

    • Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[11]

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[6]

    • Do not use metal containers, as the acidic nature of the waste can cause corrosion.[2]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[6]

    • Clearly write the full chemical name: "Waste Bromomethanesulfonic Acid." Do not use abbreviations.[6]

    • If creating a mixed waste stream (e.g., in a solvent), list all components and their approximate percentages.

    • Mark the appropriate hazard pictograms (Corrosive, Toxic).

    • Record the accumulation start date (the date the first drop of waste is added).

  • Collection and Storage:

    • Unused or Excess Reagent: Collect the pure chemical directly in the labeled waste container.

    • Contaminated Solutions: Carefully pour solutions containing bromomethanesulfonic acid into the designated waste container. Use a funnel to prevent spills.

    • Contaminated Labware: Collect disposable items (pipette tips, weighing paper, gloves) contaminated with the acid in a separate, sealed plastic bag or a designated solid waste container, also labeled as "Halogenated Hazardous Waste."[11]

    • Segregation is Key: Never mix bromomethanesulfonic acid waste with bases, strong oxidizing agents, or non-halogenated organic waste.[7][12][13]

    • Keep the waste container securely closed at all times, except when actively adding waste.[6]

    • Store the container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet, away from incompatible materials.

  • Arranging for Final Disposal:

    • Once the container is approaching full (no more than 90%), or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[11][14]

    • Provide them with accurate information about the container's contents. This process is part of the "cradle-to-grave" responsibility for hazardous waste management mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[15]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Workflow

spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Area Alert Others Call EHS/911 small_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Apron) small_spill->ppe Yes contain Contain Spill with Acid-Neutralizing Absorbent (e.g., soda ash) ppe->contain collect Collect Absorbed Material with Spark-Proof Tools contain->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Area with Soap and Water package->decon report Report Incident to Supervisor decon->report

Caption: Workflow for responding to a bromomethanesulfonic acid spill.

Protocol for Small Spills (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Wear the appropriate PPE as detailed in Table 2.

  • Neutralize & Absorb: Cover the spill with a dry, acid-neutralizing absorbent material such as sodium bicarbonate or soda ash.[12] Avoid using combustible materials like paper towels to absorb the pure acid.

  • Collect: Once the reaction has ceased, carefully sweep or scoop the neutralized material into a designated container for hazardous waste disposal. Use non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team and EHS department from a safe location.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%. Cole-Parmer. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]

  • Bromomethanesulfonic acid — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH & Co.KG. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Alkane Sulfonic Acid Hazard Summary. New Jersey Department of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Carl ROTH. [Link]

  • How to Safely Dispose of Sulfuric Acid. Lab Alley. [Link]

  • Safety Data Sheet: Sulphonic Acid, 90%. Genoa. [Link]

  • Procedures for Disposal of Hazardous Waste Chemicals. Trent University. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

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  • Acid and Caustic Solutions. OSHA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Bromomethanesulfonic Acid

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and innovation. Bromomethanesulfonic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and innovation. Bromomethanesulfonic acid, a key reagent in various synthetic pathways, demands a rigorous and informed approach to its handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and associated safety protocols, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Critical

Bromomethanesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or comes into contact with the skin.[1] The primary hazards stem from its acidic nature and the presence of bromine, which can lead to the release of toxic and irritating fumes, such as nitrogen oxides, bromine, and hydrobromic acid vapors, particularly under thermal decomposition.[2] Understanding these risks is fundamental to appreciating the rationale behind the multi-layered PPE recommendations that follow.

Core Personal Protective Equipment (PPE) Ensemble

A proactive approach to safety dictates that the following PPE be considered the minimum standard for any procedure involving bromomethanesulfonic acid.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to provide a seal around the eyes, protecting against splashes and mists.[3][4]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[2][5] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Corrosion
  • Chemical-Resistant Gloves: Not all gloves are created equal. It is crucial to select gloves made from materials resistant to corrosive chemicals. Nitrile and natural rubber gloves are often recommended for handling acids. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to bromomethanesulfonic acid. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately if compromised.

  • Chemical-Resistant Apron or Lab Coat: A chemically resistant apron or a lab coat made of appropriate material should be worn to protect the torso from splashes.[2] For procedures with a higher risk of extensive splashing, a full chemical-resistant suit may be necessary.[5]

  • Full-Length Trousers and Closed-Toe Shoes: To protect the lower body, full-length trousers and closed-toe shoes are required. Shorts, skirts, and open-toed footwear are strictly prohibited in any laboratory setting where this chemical is handled.

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Engineering Controls as Primary Protection: The primary method for controlling inhalation hazards is through the use of proper engineering controls, such as a certified chemical fume hood.[5][6] All work with bromomethanesulfonic acid that may generate vapors or mists should be conducted within a fume hood.

  • Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required.[2] A NIOSH-approved respirator with cartridges appropriate for acid gases should be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3] Personnel must be properly fit-tested and trained in the use of respirators. For high concentrations or in confined spaces, a self-contained breathing apparatus (SCBA) is necessary.[2]

Procedural Workflow for Safe Handling

The following step-by-step guide outlines the essential procedures for safely handling bromomethanesulfonic acid, from preparation to disposal.

Pre-Operational Safety Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read and understand the SDS for bromomethanesulfonic acid.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operational and has a current certification.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect each item for damage or contamination.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2][3]

Handling and Use Protocol
  • Work Within a Fume Hood: Conduct all transfers, dilutions, and reactions involving bromomethanesulfonic acid inside a properly functioning chemical fume hood.[7]

  • Dispense Carefully: When transferring the acid, pour slowly and carefully to avoid splashing. Use appropriate, clean, and dry laboratory glassware.

  • Avoid Incompatible Materials: Keep bromomethanesulfonic acid away from strong bases, strong reducing agents, and metals, as violent reactions can occur.[2][8]

  • Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.[2][9]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[2][3]

  • Containers should be stored in a designated and clearly labeled acid or corrosives safety cabinet.[7]

Emergency Response Plan: Spills and Exposures

Preparedness is paramount. All personnel working with bromomethanesulfonic acid must be trained in the following emergency procedures.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.

Spill Response
  • Minor Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, neutralize the spill with a suitable agent such as sodium bicarbonate or soda ash.[11][12] Work from the outside of the spill inwards to contain it.

    • Absorb the neutralized mixture with an inert material like vermiculite or sand.[8][12]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a mild detergent and water.[13]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the area immediately and alert others.[14]

    • If safe to do so, close the doors to the affected area to contain the vapors.

    • Activate the fire alarm or emergency response system.

    • From a safe location, call emergency responders and provide them with the chemical name, location, and approximate quantity of the spill.[14]

Waste Disposal Plan

All waste containing bromomethanesulfonic acid must be treated as hazardous waste.

  • Neutralization: If permissible by your institution's waste disposal protocols, carefully neutralize excess or unwanted bromomethanesulfonic acid with a weak base like sodium bicarbonate under a fume hood.

  • Collection: Collect all neutralized solutions and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[13][15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Never pour bromomethanesulfonic acid or its waste down the drain.[16]

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion (Category 1B), Specific Target Organ Toxicity - Single Exposure[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[2]
Incompatible Materials Strong reducing agents, strong acids and bases, metals[2][8]
Hazardous Decomposition Products Nitrogen oxides, bromine, hydrobromic acid vapors[2]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling Bromomethanesulfonic Acid fume_hood Is work performed in a certified chemical fume hood? start->fume_hood standard_ppe Standard PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves - Lab Coat/Apron fume_hood->standard_ppe Yes respirator Use NIOSH-approved Respirator with Acid Gas Cartridges fume_hood->respirator No splash_risk Is there a significant splashing risk? standard_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes inhalation_hazard Is there a risk of inhalation exposure? splash_risk->inhalation_hazard No face_shield->inhalation_hazard inhalation_hazard->respirator Yes end Proceed with Caution inhalation_hazard->end No respirator->standard_ppe respirator->end

Caption: Decision workflow for selecting appropriate PPE when handling bromomethanesulfonic acid.

References

  • Enviro Tech Chemical Services. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). bromomethanesulfonic acid — Chemical Substance Information.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%.
  • TCI Chemicals. (2025, April 11). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt.
  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • TCI America. (n.d.). 2157 2-Bromoethanesulfonic Acid Sodium Salt (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Princeton University Office of Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • NC Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Sulfuric Acid.
  • UCLA Department of Chemistry and Biochemistry. (2000, February). Safety Notes Newsletter #10: WASTE DISPOSAL.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

Sources

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